Product packaging for 8-Methoxyisoquinoline(Cat. No.:CAS No. 1723-70-2)

8-Methoxyisoquinoline

Cat. No.: B155747
CAS No.: 1723-70-2
M. Wt: 159.18 g/mol
InChI Key: HHZGHKIHHIKUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Methoxyisoquinoline is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B155747 8-Methoxyisoquinoline CAS No. 1723-70-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-10-4-2-3-8-5-6-11-7-9(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZGHKIHHIKUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474778
Record name 8-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1723-70-2
Record name 8-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Methoxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Methoxyisoquinoline from 8-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 8-methoxyisoquinoline from its precursor, 8-hydroxyisoquinoline. This process, a fundamental O-methylation reaction, is a key step in the development of various isoquinoline-based compounds with potential pharmacological applications. This document details the underlying chemical principles, provides established experimental protocols, and presents quantitative data to assist researchers in the successful execution and optimization of this synthesis.

Introduction

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The functionalization of the isoquinoline nucleus, particularly at the C8 position, allows for the modulation of its physicochemical and pharmacological properties. The conversion of the hydroxyl group of 8-hydroxyisoquinoline to a methoxy group is a critical transformation for creating derivatives with altered solubility, metabolic stability, and target-binding profiles. The primary method for this conversion is the Williamson ether synthesis, a robust and widely employed method for the formation of ethers from alcohols or phenols.

Core Synthesis Pathway: The Williamson Ether Synthesis

The synthesis of this compound from 8-hydroxyisoquinoline is achieved through an O-methylation reaction, which is a classic example of the Williamson ether synthesis. This S\textsubscript{N}2 reaction involves the deprotonation of the phenolic hydroxyl group of 8-hydroxyisoquinoline to form a more nucleophilic phenoxide ion, which then attacks a methylating agent, typically a methyl halide, to form the desired ether.

The overall reaction can be depicted as follows:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 8-Hydroxyisoquinoline This compound 8-Hydroxyisoquinoline->this compound Methylation Methylating Agent CH₃-X (e.g., CH₃I) Methylating Agent->this compound Base Base (e.g., K₂CO₃, NaH) Base->8-Hydroxyisoquinoline Deprotonation Solvent Solvent (e.g., Acetone, DMF)

Caption: General scheme of the Williamson ether synthesis for this compound.

Experimental Protocols

While specific protocols for this compound are not abundantly available in the literature, the synthesis can be reliably performed by adapting established procedures for the analogous 8-methoxyquinoline.[1] The following protocols provide detailed methodologies for the O-methylation of 8-hydroxyisoquinoline.

Protocol 1: Methylation using Methyl Iodide and Potassium Carbonate

This is a widely used and effective method for the methylation of phenols.

Materials:

  • 8-Hydroxyisoquinoline

  • Methyl iodide (CH₃I)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyisoquinoline (1.0 equivalent) in anhydrous acetone.

  • Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the solution.

  • Add methyl iodide (1.5-2.0 equivalents) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.[1]

Protocol 2: Methylation using Dimethyl Sulfate

Dimethyl sulfate is a potent methylating agent and can be used as an alternative to methyl iodide.

Materials:

  • 8-Hydroxyisoquinoline

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dichloromethane or Ethyl acetate for extraction

  • Brine solution

Procedure:

  • Dissolve 8-hydroxyisoquinoline (1.0 equivalent) in anhydrous DMF or DMSO in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add powdered NaOH or KOH (1.2 equivalents) portion-wise to the solution while stirring.

  • Cool the mixture in an ice bath and add dimethyl sulfate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as described in Protocol 1.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound and its quinoline analogue.

ParameterMethod 1 (Methyl Iodide)Method 2 (Dimethyl Sulfate)
Methylating Agent Methyl Iodide (CH₃I)Dimethyl Sulfate ((CH₃)₂SO₄)
Base Potassium Carbonate (K₂CO₃)Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH)
Solvent AcetoneN,N-Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO)
Reaction Temperature Reflux (approx. 56 °C)0 °C to Room Temperature
Reaction Time 12 - 24 hours[1]4 - 8 hours
Typical Yield 60-80% (expected)70-90% (expected)
Purification Column Chromatography[1]Column Chromatography

Note: The expected yields are based on typical Williamson ether synthesis reactions and may vary depending on the specific reaction conditions and scale.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve 8-Hydroxyisoquinoline in Solvent B 2. Add Base A->B C 3. Add Methylating Agent B->C D 4. Reaction under Controlled Temperature and Time C->D E 5. Quench Reaction D->E F 6. Extraction E->F G 7. Drying and Concentration F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS, IR) H->I J Pure this compound I->J

Caption: A generalized workflow for the synthesis of this compound.

Logical Relationship of Reagents and Steps

This diagram illustrates the logical relationship between the key components and steps in the Williamson ether synthesis of this compound.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Reactant 8-Hydroxyisoquinoline Phenolic Precursor Deprotonation Deprotonation Formation of Nucleophilic Phenoxide Ion Reactant->Deprotonation Reagents Base Methylating Agent Solvent Reagents->Deprotonation SN2_Attack SN2 Attack Nucleophilic Attack on Methylating Agent Deprotonation->SN2_Attack Product This compound Desired Ether Product SN2_Attack->Product Byproducts Salt Conjugate Acid of Base SN2_Attack->Byproducts

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-methoxyisoquinoline (CAS No: 1723-70-2), a heterocyclic compound of interest in medicinal chemistry and materials science. While experimental data for certain properties of this specific isomer are not extensively reported in publicly available literature, this document consolidates available information, provides predicted values from reliable computational models, and details relevant experimental protocols for their determination. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of isoquinoline derivatives.

Introduction

This compound is a derivative of isoquinoline, a structural isomer of quinoline, where a methoxy group is substituted at the 8th position. The isoquinoline scaffold is a key structural motif in numerous natural products and synthetic compounds with a wide range of biological activities, including antitumor and antimicrobial properties.[1][2] The introduction of a methoxy group can significantly influence the molecule's solubility, reactivity, and biological interactions.[1] This guide focuses on the fundamental physicochemical characteristics of this compound, providing a critical knowledge base for its use in research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₁₀H₉NO-
Molecular Weight 159.19 g/mol [1]
CAS Number 1723-70-2[1]
Appearance Yellow solid[1]
Density 1.13 g/cm³SDS
Vapor Pressure 0.003 mmHg at 25°CSDS
Melting Point Predicted: 45-55 °CComputational Prediction
Boiling Point Predicted: 280-290 °C at 760 mmHgComputational Prediction
Solubility Enhanced by the methoxy group; specific quantitative data unavailable.[1]
pKa (of conjugate acid) Predicted: 4.5 - 5.5Computational Prediction
logP Predicted: 2.0 - 2.5Computational Prediction

Note: "SDS" refers to Safety Data Sheet information. Predicted values are derived from computational chemistry models and should be experimentally verified.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core and a singlet for the methoxy group protons. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) in the downfield region (typically δ 7.0-9.0 ppm). The methoxy protons will appear as a sharp singlet further upfield (typically δ 3.8-4.2 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbons of the aromatic rings will resonate in the δ 110-160 ppm region, with the carbon attached to the methoxy group appearing at the lower end of this range. The methoxy carbon will produce a signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups:

  • C-H stretching (aromatic): Around 3000-3100 cm⁻¹

  • C-H stretching (methyl): Around 2850-2960 cm⁻¹

  • C=C and C=N stretching (aromatic ring): Multiple bands in the 1450-1650 cm⁻¹ region.

  • C-O stretching (aryl ether): A strong band in the 1200-1275 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 159. Common fragmentation patterns for isoquinoline alkaloids involve the loss of small neutral molecules. For this compound, fragmentation may include the loss of a methyl radical (•CH₃) to give a fragment at m/z 144, or the loss of formaldehyde (CH₂O) from the methoxy group, leading to a fragment at m/z 129.[3][4]

Synthesis

A common and versatile method for the synthesis of isoquinolines is the Pomeranz-Fritsch reaction . This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. A modification of this method, known as the Schlittler-Müller reaction , utilizes a benzylamine and glyoxal semiacetal as starting materials.

The following diagram illustrates a generalized workflow for the synthesis of an isoquinoline derivative via the Pomeranz-Fritsch reaction.

G cluster_0 Step 1: Formation of Benzalaminoacetal cluster_1 Step 2: Acid-Catalyzed Cyclization benzaldehyde Substituted Benzaldehyde condensation Condensation benzaldehyde->condensation aminoacetal Aminoacetaldehyde diethyl acetal aminoacetal->condensation benzalaminoacetal Benzalaminoacetal Intermediate condensation->benzalaminoacetal cyclization Cyclization & Aromatization benzalaminoacetal->cyclization acid Strong Acid (e.g., H₂SO₄) acid->cyclization isoquinoline Substituted Isoquinoline cyclization->isoquinoline

Caption: Generalized workflow for isoquinoline synthesis via the Pomeranz-Fritsch reaction.

Potential Biological Activity and Signaling Pathways

While the biological activities of 8-alkoxyisoquinolines are not extensively studied, their structural similarity to other isoquinoline derivatives suggests potential pharmacological relevance.[5] Isoquinoline-based compounds have been investigated for a variety of therapeutic applications, including as anticancer agents.[6] One of the key signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway , which plays a crucial role in cell growth, proliferation, and survival. Several isoquinoline derivatives have been shown to exert their anticancer effects by modulating this pathway.

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for isoquinoline derivatives.

G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Isoquinoline Derivative (e.g., this compound) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: Potential inhibitory action of isoquinoline derivatives on the PI3K/Akt/mTOR pathway.

Experimental Protocols

This section provides generalized protocols for the experimental determination of key physicochemical properties. These methods are broadly applicable to organic compounds like this compound.

Melting Point Determination (Capillary Method)
  • Sample Preparation: A small amount of the dry, powdered solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. The assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated instrument).

  • Heating: The apparatus is heated slowly and steadily (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.

Boiling Point Determination (Micro-scale Capillary Method)
  • Sample Preparation: A small amount of the liquid (a few drops) is placed in a small-diameter test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is heated in a suitable heating bath (e.g., an oil bath or a heating block).

  • Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary. Heating is then discontinued.

  • Recording: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)
  • Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Agitation: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear, saturated supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)
  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a water-miscible co-solvent like methanol or DMSO for poorly water-soluble compounds).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH of the solution is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP Determination (Shake-Flask Method)
  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases, and then left to stand for the phases to separate completely.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

This compound is a compound with significant potential in various fields of chemical research. This technical guide has compiled the available and predicted physicochemical data, outlined standard experimental protocols for their determination, and provided context for its synthesis and potential biological applications. While a lack of extensive experimental data for this specific isomer necessitates further investigation, this guide provides a solid foundation for researchers to build upon. The provided methodologies and theoretical background will aid in the design of future experiments and the interpretation of new data as it becomes available.

References

An In-depth Technical Guide to 8-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 8-Methoxyisoquinoline CAS Number: 1723-70-2 Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and potential applications. It is important to note that dedicated research on this compound is limited.[1] Therefore, this guide synthesizes the available information and leverages data from its close structural isomer, 8-methoxyquinoline, as a predictive model for its properties and potential biological activities.[1]

Core Compound Identification and Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₁₀H₉NO.[2] It is recognized for its unique structure, which makes it a valuable building block in organic synthesis and medicinal chemistry.[3] The presence of the methoxy group can enhance its solubility and reactivity, which is beneficial for developing novel pharmaceuticals.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1723-70-2[2]
Molecular Formula C₁₀H₉NO[2]
Molecular Weight 159.19 g/mol [2]
Appearance Yellow solid[1][3]
Purity ≥97% (HPLC)[4]
Storage Conditions 0-8°C[1][3]

Synthesis and Experimental Protocols

While direct and comprehensive synthetic routes for this compound are not well-documented, a logical approach can be inferred from the established chemistry of its precursor, 8-hydroxyisoquinoline.[1] The most common method involves the O-alkylation of the parent hydroxy compound.[1]

A generalized synthetic pathway would start with 8-hydroxyisoquinoline, which is then alkylated using a methylating agent to yield the desired 8-methoxy derivative.[1]

G cluster_synthesis Generalized Synthetic Pathway A 8-Hydroxyisoquinoline D This compound A->D O-Alkylation B Methylating Agent (e.g., Methyl Iodide) B->D C Base (e.g., K₂CO₃) C->D

Caption: Generalized synthetic workflow for this compound.

The following protocol is adapted from the synthesis of 8-methoxyquinoline and serves as a representative procedure that could likely be modified for the synthesis of this compound from 8-hydroxyisoquinoline.[1]

Materials:

  • 8-Hydroxyquinoline (1.0 eq)[1]

  • Methyl iodide (CH₃I)[1]

  • Anhydrous Potassium Carbonate (K₂CO₃)[1]

  • Anhydrous Acetone[1]

  • Distilled Water[1]

  • Anhydrous Sodium Sulfate (Na₂SO₄)[1]

  • Silica gel for column chromatography[1]

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)[1]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyquinoline in anhydrous acetone.[1]

  • Add anhydrous potassium carbonate to the solution, followed by the dropwise addition of methyl iodide.[1]

  • Reaction Execution: Heat the mixture to reflux and maintain for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the acetone under reduced pressure.

  • Dissolve the resulting residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with distilled water to remove any remaining impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[1]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 8-methoxyquinoline.[1] The yield for 8-methoxyquinoline synthesis from 8-hydroxyquinoline has been reported as 71%.[5]

Biological Activity and Signaling Pathways

The biological activities of 8-alkoxyisoquinolines are largely unexplored.[1] However, studies on the isomer 8-methoxyquinoline have revealed promising antimicrobial properties, suggesting that the 8-alkoxy moiety may be a key pharmacophore for this activity.[1]

8-methoxyquinoline has demonstrated significant antifungal and antibacterial activities against a range of pathogens.[1] It has shown strong antifungal activity against Aspergillus flavus, Aspergillus niger, and Trichophyton.[5] It also exhibited strong antibacterial activity against Bacillus subtilis, Salmonella spp., and Salmonella typhi.[5]

Table 2: Antimicrobial Spectrum of 8-Methoxyquinoline

Organism TypeSpeciesActivity LevelReference(s)
Fungus Aspergillus flavusStrong[5]
Fungus Aspergillus nigerStrong[5]
Fungus TrichophytonStrong[5]
Bacteria Bacillus subtilisStrong[5]
Bacteria Salmonella spp.Strong[5]
Bacteria Salmonella typhiStrong[5]

While direct studies on the anticancer properties of this compound are lacking, derivatives containing this moiety have shown significant potential. For instance, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a derivative of neocryptolepine, exhibited remarkable cytotoxicity against colorectal cancer HCT116 and Caco-2 cells, with IC₅₀ values of 0.35 and 0.54 μM, respectively.[6] Another derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), also showed potent activity against these cell lines.[7]

The mechanism of action for these derivatives involves the modulation of key signaling pathways.[6] Specifically, they have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is commonly dysregulated in cancer.[7][8] This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis.[7][8]

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 8-Methoxy-quinoline Derivatives Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 8-methoxy-quinoline derivatives.

Applications and Future Directions

This compound is a versatile compound with a range of potential applications in research and industry.[3]

Current and Potential Applications:

  • Pharmaceutical Development: It serves as a precursor in the synthesis of various bioactive molecules, particularly those with potential antitumor and antimicrobial effects.[3]

  • Organic Synthesis: It acts as a versatile building block for constructing complex molecular architectures.[3]

  • Materials Science: Its unique fluorescent properties make it a candidate for developing fluorescent probes used in biological imaging.[3][9]

Given the limited research, the field of 8-alkoxyisoquinolines is ripe for exploration.[1] The promising data from its isomer provides a strong rationale for further investigation.[1]

G cluster_workflow Conceptual Workflow for Biological Screening Start Synthesized 8-Alkoxyisoquinolines Screening Systematic Screening (Antimicrobial, Anticancer, etc.) Start->Screening Active Active Compounds Identified Screening->Active Active->Screening No SAR Structure-Activity Relationship (SAR) Studies Active->SAR Yes Mechanism Mechanistic Investigations SAR->Mechanism Lead Lead Compound Optimization Mechanism->Lead

Caption: A conceptual workflow for the future biological screening of 8-alkoxyisoquinolines.

Future Research Directions:

  • Comprehensive Pharmacological Evaluation: Systematic screening of this compound and its derivatives against a wide range of biological targets is necessary to uncover their full therapeutic potential.[1]

  • In-depth Structure-Activity Relationship (SAR) Studies: Once active compounds are identified, detailed SAR studies will be crucial for the rational design of more potent and selective analogs.[1]

  • Mechanistic Investigations: Elucidating the precise mechanism of action for any biologically active 8-alkoxyisoquinolines is essential for their development as drug candidates.[1]

References

The Ascendant Therapeutic Potential of 8-Methoxyisoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among these, 8-methoxyisoquinoline derivatives are emerging as a promising class of molecules with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key experimental workflows and biological pathways to facilitate further research and development in this area.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of this compound derivatives against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest, key processes in controlling cancer cell proliferation.[1]

Quantitative Anticancer Data

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for representative this compound and related derivatives against several human cancer cell lines.

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)HCT116Colorectal Carcinoma0.33[2]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)Caco-2Colorectal Adenocarcinoma0.51[2]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)AGSGastric Adenocarcinoma3.6[2]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)PANC-1Pancreatic Ductal Adenocarcinoma18.4[2]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)SMMC-7721Hepatocellular Carcinoma9.7[2]
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinolineHCT116Colorectal Carcinoma0.35[3]
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinolineCaco-2Colorectal Adenocarcinoma0.54[3]
8-hydroxy-2-quinolinecarbaldehydeHep3BHepatocellular Carcinoma6.25[4][5]
8-hydroxy-2-quinolinecarbaldehydeMDA231, T-47D, Hs578t, SaoS2, K562, SKHep1Breast, Bone, Leukemia, Liver12.5-25[4][5]

Antimicrobial Activity

In addition to their anticancer properties, this compound derivatives have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi.[6][7] The 8-methoxy group is considered a key pharmacophore for this antimicrobial action.[7]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
8-MethoxyquinolineBacillus subtilisStrong ActivityAspergillus flavusStrong Activity[6]
8-MethoxyquinolineSalmonella spp.Strong ActivityAspergillus nigerStrong Activity[6]
8-MethoxyquinolineSalmonella typhiStrong ActivityTrichophyton spp.Strong Activity[6]
8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4-chlorophenyl)-1'-azetidinyl)quinolineS. aureus3.125--[8]
8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4-chlorophenyl)-1'-azetidinyl)quinolineB. subtilis6.25--[8]
8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4-chlorophenyl)-1'-azetidinyl)quinolineE. coli6.25--[8]

Experimental Protocols

To ensure reproducibility and facilitate the comparative evaluation of novel this compound derivatives, standardized experimental protocols are essential.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.[1][9]

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Prepare serial dilutions of the this compound derivative in the culture medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.[9]

  • Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.[1]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives

  • Sterile 96-well microplates

  • Inoculum suspension standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the this compound derivative in the appropriate broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well of the microplate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Experimental and Biological Processes

Graphical representations of workflows and biological pathways can aid in the conceptual understanding of the research process and the compound's mechanism of action.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Hit Identification & Optimization cluster_3 Mechanism of Action Studies Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Assays (MTT, etc.) Purification->Anticancer Antimicrobial Antimicrobial Assays (MIC Determination) Purification->Antimicrobial Hit_ID Identification of 'Hit' Compounds Anticancer->Hit_ID Antimicrobial->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt MOA Elucidation of Mechanism of Action Lead_Opt->MOA

Conceptual workflow for the discovery and development of this compound derivatives.

G Derivative This compound Derivative PI3K PI3K Derivative->PI3K Inhibition AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Representative PI3K/AKT/mTOR signaling pathway, a potential target for anticancer derivatives.

Future Directions

While the initial findings are promising, further research is necessary to fully elucidate the therapeutic potential of this compound derivatives. Future studies should focus on:

  • Synthesis of diverse libraries: The generation of a wider array of derivatives will be crucial for comprehensive structure-activity relationship (SAR) studies.

  • Mechanism of action studies: In-depth investigations are needed to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy and toxicity: Promising candidates from in vitro studies must be evaluated in animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.

  • Exploration of other therapeutic areas: Given the diverse activities of the isoquinoline scaffold, the potential of this compound derivatives in other disease areas, such as neurodegenerative disorders, warrants investigation.[11][12]

References

Spectroscopic Data of 8-Methoxyisoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Methoxyisoquinoline is a heterocyclic aromatic compound of interest to researchers in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its application in drug design and the development of novel materials. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is presented to support researchers, scientists, and drug development professionals in their analytical and synthetic endeavors.

Spectroscopic Data Summary

The following sections provide a detailed summary of the spectroscopic data for this compound. The NMR and IR data are predicted values, while the mass spectrometry data is based on experimental findings from the NIST WebBook.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data are predicted and should be used as a reference. Experimental verification is recommended.

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
8.95sH-1
8.10dH-5
7.65dH-4
7.50tH-6
7.20dH-7
7.10dH-3
4.05s-OCH₃

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
157.0C-8
152.0C-1
142.0C-4a
135.0C-3
130.0C-5
128.0C-8a
120.0C-6
115.0C-4
108.0C-7
56.0-OCH₃
Infrared (IR) Spectroscopy

Disclaimer: The following IR data are predicted and should be used as a reference. Experimental verification is recommended.

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3000MediumAromatic C-H Stretch
2950 - 2850MediumAliphatic C-H Stretch (-OCH₃)
1620 - 1580StrongC=N Stretch (Isoquinoline Ring)
1500 - 1400StrongAromatic C=C Stretch
1260 - 1200StrongAryl-O Stretch (Asymmetric)
1050 - 1000MediumAryl-O Stretch (Symmetric)
850 - 750StrongC-H Out-of-plane Bending
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several fragment ions.

m/zRelative Intensity (%)Assignment
159100[M]⁺ (Molecular Ion)
14460[M - CH₃]⁺
13030[M - CHO]⁺
11645[M - CH₃ - CO]⁺
10325[C₇H₅N]⁺
7720[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved by gentle vortexing.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

    • Referencing: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is used as an internal standard.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher corresponding field strength.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 512-1024.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

    • Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small, representative sample of solid this compound directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

  • Instrument Parameters (FT-IR):

    • Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Parameters (Electron Ionization - EI):

    • Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

    • Data Acquisition: The instrument is tuned and calibrated according to the manufacturer's specifications.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Structural Elucidation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample for IR Sample->Solid_Sample Dilute_Solution Dilute Solution in Volatile Solvent Sample->Dilute_Solution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Solid_Sample->IR MS Mass Spectrometry Dilute_Solution->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Ratios, Fragmentation) MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

theoretical studies on 8-Methoxyisoquinoline molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Theoretical Study of 8-Methoxyisoquinoline's Molecular Structure

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study the molecular structure and properties of this compound. Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, making a detailed understanding of their structural and electronic characteristics essential for rational drug design and the development of novel materials. This document outlines the application of Density Functional Theory (DFT) for geometry optimization, vibrational analysis, and the exploration of electronic properties. It serves as a resource for researchers, scientists, and drug development professionals by detailing computational protocols, presenting key data in a structured format, and visualizing the theoretical workflow.

Core Theoretical Concepts

Theoretical studies of molecular structures like this compound predominantly rely on quantum chemical calculations. The most common and effective method for this purpose is Density Functional Theory (DFT).

Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.[1] DFT methods provide a good balance between accuracy and computational cost for medium-sized molecules.[2] The choice of a functional and a basis set is critical for obtaining accurate results.

  • Functional: The B3LYP (Becke's three-parameter hybrid exchange functional with Lee, Yang, and Parr correlation functional) is widely used for its reliability in predicting molecular geometries and vibrational frequencies.[3][4][5]

  • Basis Set: A basis set is a set of functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is frequently employed as it includes diffuse and polarization functions, which are important for accurately describing electron distribution, especially in molecules with heteroatoms.[3][6]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.[7]

  • HOMO: The HOMO represents the ability of a molecule to donate an electron. Its energy level is analogous to the valence band maximum in inorganic semiconductors.[7]

  • LUMO: The LUMO represents the ability of a molecule to accept an electron. Its energy level is analogous to the conduction band minimum.[7]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter for determining molecular reactivity, chemical stability, and electronic transitions.[2][8] A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as it is a measure of electron conductivity.[1]

Vibrational Analysis

Theoretical vibrational analysis is used to calculate the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies are compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes.[4][9] A key step after geometry optimization is to perform a frequency calculation; the absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[3]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other species, identifying regions that are rich in electrons (nucleophilic sites) and regions that are electron-deficient (electrophilic sites).[6][10] This is invaluable for understanding sites of potential intermolecular interactions.

Experimental and Computational Protocols

This section details a standardized protocol for the theoretical investigation of this compound's molecular structure, based on methodologies frequently cited in the literature.

Software and Initial Setup

All quantum chemical calculations are performed using a computational chemistry software package, such as Gaussian 09.[3][11] The initial molecular structure of this compound is constructed using a molecular builder and viewer like GaussView.[12]

Geometry Optimization

The primary step is to find the most stable conformation of the molecule by performing a full geometry optimization.

  • Method: Density Functional Theory (DFT).[5]

  • Functional: B3LYP.[13]

  • Basis Set: 6-311++G(d,p).[3]

  • Procedure: The geometry is optimized without any symmetry constraints, allowing all bond lengths, bond angles, and dihedral angles to relax to their lowest energy state. The optimization is complete when the forces on the atoms are negligible and the geometry has reached a minimum on the potential energy surface.[3]

Vibrational Frequency Calculation

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

  • Purpose: To confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR and Raman spectra.[3]

  • Scaling: Theoretical vibrational wavenumbers are often systematically higher than experimental values. To correct for this, the calculated frequencies are typically scaled by a factor (e.g., 0.964) for better agreement with experimental data.[12]

Electronic Property Analysis

Using the optimized geometry, various electronic properties are calculated.

  • HOMO-LUMO Analysis: The energies of the frontier molecular orbitals are calculated to determine the HOMO-LUMO energy gap.[2]

  • MEP Surface Generation: The molecular electrostatic potential is calculated and mapped onto the electron density surface to visualize reactive sites.[14]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular charge transfer and to calculate the Mulliken atomic charges on each atom, providing insight into the charge distribution.[6]

G cluster_input Setup cluster_calc Computational Protocol cluster_output Analysis start Define this compound Input Structure opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Calculation opt->freq check Check for Imaginary Frequencies freq->check check->opt Found eprop Electronic Property Calculation (HOMO-LUMO, MEP, NBO) check->eprop None Found analysis Data Interpretation & Visualization eprop->analysis

Caption: A typical workflow for the theoretical analysis of a molecular structure.

Results and Data Presentation

The following tables summarize the type of quantitative data obtained from theoretical studies on isoquinoline derivatives. The values presented are illustrative examples based on studies of related compounds like isoquinoline and 8-hydroxyquinoline to demonstrate the output of the described computational protocol.

Optimized Molecular Geometry

Geometry optimization provides the most stable arrangement of atoms. Table 1 lists key structural parameters. The calculated parameters are generally in good agreement with experimental data where available, though slight deviations can occur as theoretical calculations often model the molecule in the gas phase.[2]

Table 1: Selected Geometrical Parameters (Bond Lengths in Å, Bond Angles in °)

Parameter Atom Pair/Triplet Calculated Value (Illustrative)
Bond Length C1-N2 1.32
N2-C3 1.37
C8-O 1.36
O-CH3 1.43
C4-C10 1.41
C9-C10 1.42
Bond Angle C1-N2-C3 117.5
C8-C9-N2 122.0
C8-O-CH3 118.0

| | C5-C10-C9 | 119.5 |

Vibrational Frequencies

Calculated vibrational spectra help in the assignment of experimental IR and Raman bands. Table 2 shows a comparison of calculated (scaled) and experimental vibrational frequencies for key functional groups found in similar molecules.

Table 2: Key Vibrational Frequencies (cm⁻¹)

Vibrational Mode Functional Group Calculated (Scaled) Experimental (Typical)
C-H Stretch (Aromatic) Ar-H 3050 - 3100 3040 - 3090
C-H Stretch (Aliphatic) -CH3 2950 - 2990 2940 - 2980
C=N Stretch Isoquinoline Ring ~1620 ~1625
C=C Stretch Aromatic Rings 1500 - 1590 1500 - 1600
C-O-C Asymmetric Stretch Methoxy Group ~1250 ~1260

| C-O-C Symmetric Stretch | Methoxy Group | ~1030 | ~1040 |

Electronic Properties

The analysis of electronic properties provides insight into the molecule's reactivity and stability.

Table 3: Calculated Electronic and Global Reactivity Descriptors

Property Symbol Value (Illustrative) Unit
HOMO Energy E_HOMO -6.55 eV
LUMO Energy E_LUMO -1.75 eV
HOMO-LUMO Gap ΔE 4.80 eV
Ionization Potential IP 6.55 eV
Electron Affinity EA 1.75 eV
Chemical Hardness η 2.40 eV

| Dipole Moment | µ | 2.5 | Debye |

G input Theoretical Framework DFT: B3LYP Functional 6-311++G(d,p) Basis Set geom Optimized Geometry (Bond Lengths, Angles) input->geom vib Vibrational Frequencies (IR/Raman Spectra) input->vib elec Electronic Properties (HOMO-LUMO, ΔE) input->elec react Reactivity Descriptors (MEP, Atomic Charges) input->react

Caption: Logical relationship between computational inputs and derived molecular data.

Conclusion

Theoretical studies employing Density Functional Theory are powerful tools for the detailed characterization of the this compound molecular structure. By combining geometry optimization, vibrational analysis, and the calculation of electronic properties, researchers can gain deep insights into the molecule's stability, reactivity, and spectroscopic signatures. The methodologies and data presented in this guide provide a foundational framework for professionals in drug development and materials science to predict molecular behavior, interpret experimental results, and design novel compounds with desired properties. The strong correlation typically observed between theoretical predictions and experimental findings underscores the predictive power and utility of these computational approaches.[4][13]

References

Methodological & Application

protocol for O-alkylation of 8-hydroxyisoquinoline to yield 8-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Methoxyisoquinoline is a valuable heterocyclic compound and a key structural motif in various pharmacologically active molecules. Its synthesis is of significant interest to researchers in medicinal chemistry and drug development. The most direct and common method for the preparation of this compound is through the O-alkylation of 8-hydroxyisoquinoline. This application note provides a detailed protocol for this transformation, leveraging the principles of the Williamson ether synthesis. While direct literature on the O-alkylation of 8-hydroxyisoquinoline is limited, this protocol is adapted from the well-established synthesis of its isomer, 8-methoxyquinoline, and is expected to provide a reliable and efficient route to the desired product.[1][2]

Reaction Principle

The synthesis proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction. In the first step, a base is used to deprotonate the hydroxyl group of 8-hydroxyisoquinoline, forming a more nucleophilic isoquinolinate anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent (e.g., methyl iodide or dimethyl sulfate). The reaction results in the formation of an ether linkage and a salt byproduct.

ReactionMechanism cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack 8-OH-IQ 8-Hydroxyisoquinoline Base Base (e.g., K₂CO₃) IQ-O- Isoquinolinate Anion 8-MeO-IQ This compound IQ-O-->8-MeO-IQ + CH₃I Me-I Methyl Iodide (CH₃I) Me-I->8-MeO-IQ Salt Salt (e.g., KI)

Caption: General mechanism of the Williamson ether synthesis for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound, adapted from analogous reactions with 8-hydroxyquinoline.

ParameterValueNotes
Reagents
8-Hydroxyisoquinoline1.0 eqStarting material
Methyl Iodide (CH₃I)1.0 - 1.2 eqMethylating agent. Dimethyl sulfate can also be used.
Potassium Carbonate (K₂CO₃)1.0 - 1.2 eqBase. Other bases like NaH or NaOH can be used, but K₂CO₃ is milder and commonly employed.[1]
Acetone or DMF~10-20 mL per gram of substrateAnhydrous polar aprotic solvent.
Reaction Conditions
TemperatureReflux (~56°C for Acetone)Heating is required to drive the reaction to completion.
Reaction Time12 - 24 hoursProgress should be monitored by Thin-Layer Chromatography (TLC).[1]
Expected Outcome
Yield~70-80%Based on the synthesis of the analogous 8-methoxyquinoline.[2][3]
Purity>95% after column chromatographyPurification is necessary to remove unreacted starting material and byproducts.[1]

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 8-hydroxyisoquinoline on a laboratory scale.

Materials and Equipment:

  • 8-Hydroxyisoquinoline

  • Methyl Iodide (CH₃I)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous Acetone (or DMF)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Equipment for column chromatography (silica gel, column)

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 8-hydroxyisoquinoline (1.0 eq).

    • Add anhydrous acetone (or DMF) to dissolve the starting material completely.

    • To the stirred solution, add finely powdered anhydrous potassium carbonate (1.2 eq).

    • Slowly add methyl iodide (1.2 eq) to the suspension dropwise at room temperature.[1]

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours.[1]

    • Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The disappearance of the 8-hydroxyisoquinoline spot and the appearance of a new, less polar product spot indicate reaction progression.

  • Work-up:

    • After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium iodide byproduct using a funnel and filter paper.

    • Wash the solid residue with a small amount of acetone to ensure complete recovery of the product.

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification:

    • The crude product is purified by column chromatography on silica gel.[1]

    • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane, starting from 100% hexane and gradually increasing the polarity).

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

    • Elute the column and collect the fractions containing the pure this compound (as identified by TLC).

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the final product as a solid or oil.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Methyl iodide is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Acetone and other organic solvents are flammable. Avoid open flames.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

ExperimentalWorkflow Start Start: 8-Hydroxyisoquinoline Reagents Add K₂CO₃, CH₃I in Acetone/DMF Start->Reagents Reflux Reflux for 12-24h Reagents->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Cool, Filter, and Concentrate Monitor->Workup Complete Crude Crude Product Workup->Crude Purify Column Chromatography (Silica Gel) Crude->Purify Final Pure this compound Purify->Final

Caption: Workflow for the synthesis of this compound.

References

Application of 8-Methoxyisoquinoline in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research on the specific application of 8-Methoxyisoquinoline in Organic Light-Emitting Diodes (OLEDs) is limited. Therefore, this document provides a detailed overview and generalized protocols based on the broader class of isoquinoline and quinoline derivatives, which have shown significant potential in various OLED applications. The methodologies and data presented here serve as a comprehensive guide for researchers interested in exploring the potential of this compound and related compounds in optoelectronic devices.

Introduction to Isoquinoline Derivatives in OLEDs

Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that are of growing interest in the field of organic electronics. Their rigid and planar structure, combined with the ability to tune their electronic properties through chemical modification, makes them suitable candidates for several roles within an OLED device architecture. The nitrogen atom in the isoquinoline ring imparts electron-deficient characteristics, which can facilitate electron transport.

Derivatives of the isomeric quinoline, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are widely used in OLEDs as an emissive and electron-transporting material, highlighting the potential of this class of compounds.[1][2] For isoquinoline derivatives, research has shown their potential as host materials, electron-transporting materials (ETMs), and even as emitters in OLEDs.[3] The performance of these materials is dictated by their photophysical and electrochemical properties, such as their photoluminescence quantum yield, and the energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[4][5]

Potential Roles of this compound in OLEDs

Based on the general properties of isoquinoline and its derivatives, this compound could potentially be utilized in OLEDs in the following capacities:

  • Electron-Transporting Material (ETM): The electron-deficient nature of the isoquinoline core suggests that this compound might possess good electron mobility, a key requirement for an efficient ETM. The ETM facilitates the transport of electrons from the cathode to the emissive layer.

  • Host Material: In phosphorescent or fluorescent OLEDs, a host material forms a matrix for the emissive dopant. An effective host should have a high triplet energy (for phosphorescent OLEDs), good thermal stability, and appropriate HOMO/LUMO levels to facilitate charge injection and transport. The properties of this compound would need to be experimentally determined to assess its suitability as a host.

  • Emissive Material: While many isoquinoline derivatives show fluorescence in solution, their solid-state emission can be weak due to aggregation-caused quenching.[3] However, with appropriate molecular design, it is possible to achieve efficient solid-state emission. The methoxy group at the 8-position will influence the photophysical properties, and its emission characteristics would need to be investigated.

Data Presentation

Due to the lack of specific experimental data for OLEDs employing this compound, the following table presents representative performance data for an OLED using a generic isoquinoline derivative as the emissive material. This data is for illustrative purposes to provide a benchmark for potential performance.

ParameterValue
Device Structure ITO / HTL / Isoquinoline Derivative Emitter / ETL / Cathode
Turn-on Voltage (V) 3.5 - 5.0
Maximum Luminance (cd/m²) > 1000
Maximum Current Efficiency (cd/A) 2.0 - 5.0
Maximum External Quantum Efficiency (%) 1.5 - 4.0
Emitted Color Blue to Green (depending on substitution)
CIE Coordinates (x, y) (0.17, 0.22) - (0.30, 0.55)

Note: HTL = Hole-Transport Layer, EML = Emissive Layer, ETL = Electron-Transport Layer, CIE = Commission Internationale de l'Éclairage. The performance of an actual device using this compound may vary significantly.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric 8-methoxyquinoline and is a common method for the O-alkylation of hydroxyquinolines/isoquinolines.[6]

Materials:

  • 8-Hydroxyisoquinoline

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 8-hydroxyisoquinoline (1 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (1.2 equivalents) followed by the dropwise addition of methyl iodide (1.2 equivalents).[6]

  • Reaction: Heat the reaction mixture to 60-80 °C and maintain for 12-24 hours. Monitor the progress of the reaction by TLC.[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol describes a general method for fabricating a multilayer OLED by thermal evaporation, a common technique for small molecule OLEDs.[7] this compound could be used as the ETL or a host in the EML.

Device Structure Example: ITO / HIL / HTL / EML / ETL / EIL / Cathode

  • Substrate: Indium Tin Oxide (ITO) coated glass

  • HIL (Hole-Injection Layer): e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)

  • HTL (Hole-Transport Layer): e.g., NPB

  • EML (Emissive Layer): A host material doped with an emissive guest, or an emissive material itself.

  • ETL (Electron-Transport Layer): e.g., this compound (hypothetical) or Alq3

  • EIL (Electron-Injection Layer): e.g., Lithium Fluoride (LiF)

  • Cathode: e.g., Aluminum (Al)

Procedure:

  • Substrate Cleaning:

    • Clean the patterned ITO glass substrates by sequential ultrasonication in a cleaning agent (e.g., Hellmanex), deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of dry nitrogen.

    • Treat the substrates with UV-ozone or oxygen plasma immediately before loading into the deposition chamber to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

    • Sequentially deposit the organic layers (HIL, HTL, EML, ETL) by thermal evaporation from resistively heated crucibles.

    • The deposition rate and thickness of each layer should be monitored in-situ using a quartz crystal microbalance. Typical deposition rates are 1-2 Å/s.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the EIL (e.g., LiF at ~0.1 Å/s) followed by the metal cathode (e.g., Al at ~5 Å/s) through a shadow mask to define the active area of the pixels.

  • Encapsulation:

    • Transfer the completed devices to an inert atmosphere (e.g., a glovebox) for encapsulation.

    • Apply a UV-curable epoxy around the active area and place a glass coverslip on top.

    • Cure the epoxy with a UV lamp to seal the device and protect the organic layers from oxygen and moisture.

  • Characterization:

    • Measure the current-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

    • Measure the electroluminescence spectrum using a spectrometer.

    • Calculate the device performance metrics such as turn-on voltage, luminance, current efficiency, power efficiency, and external quantum efficiency.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 8-Hydroxyisoquinoline 8-Hydroxyisoquinoline Reaction_Mixture Mix and Heat (60-80 °C, 12-24h) 8-Hydroxyisoquinoline->Reaction_Mixture Methyl Iodide Methyl Iodide Methyl Iodide->Reaction_Mixture K2CO3 K2CO3 K2CO3->Reaction_Mixture DMF DMF DMF->Reaction_Mixture Workup Aqueous Work-up & Extraction Reaction_Mixture->Workup Purification Column Chromatography Workup->Purification This compound This compound Purification->this compound

Caption: Generalized workflow for the synthesis of this compound.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Device Fabrication (in Vacuum) cluster_final Final Steps ITO_Substrate ITO Substrate Cleaning Ultrasonic Cleaning ITO_Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL_HTL Deposit Hole-Transport Layers (HIL/HTL) UV_Ozone->HIL_HTL EML Deposit Emissive Layer (EML) HIL_HTL->EML ETL Deposit Electron-Transport Layer (ETL) EML->ETL Cathode Deposit Cathode (EIL/Metal) ETL->Cathode Encapsulation Encapsulation (Inert Atmosphere) Cathode->Encapsulation Testing Device Characterization Encapsulation->Testing

Caption: General workflow for the fabrication of a multilayer OLED device.

References

Application Note: Investigating the Neuroprotective Effects of 8-Methoxyisoquinoline In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neuronal structure and function. A key pathological feature is neuronal apoptosis and injury.[1] Isoquinoline alkaloids, a class of naturally occurring compounds, have demonstrated a wide range of pharmacological activities, including significant potential for mitigating nerve damage.[1][2] These compounds can exert neuroprotective effects through various mechanisms, including inhibiting neuroinflammation, reducing oxidative damage, regulating autophagy, maintaining intracellular calcium homeostasis, and improving mitochondrial function.[2]

8-Methoxyisoquinoline, a member of the isoquinoline family, is a promising candidate for neuroprotective drug development. This document provides a comprehensive guide to investigating its efficacy in vitro using the human neuroblastoma SH-SY5Y cell line, a well-established model for neurotoxicity and neuroprotection studies.[3] The protocols herein describe the use of neurotoxins like 1-methyl-4-phenylpyridinium (MPP+) and hydrogen peroxide (H₂O₂) to induce neuronal damage, mimicking the cellular stresses observed in neurodegenerative disorders, and subsequent assessment of the protective effects of this compound.

Experimental Design & Workflow

The overall experimental strategy involves culturing SH-SY5Y cells, pre-treating them with various concentrations of this compound, inducing neurotoxicity, and then evaluating cell health and specific molecular markers through a series of quantitative assays.

G General Experimental Workflow cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Assays cluster_3 Phase 4: Analysis culture Culture SH-SY5Y Cells seed Seed Cells in 96-well Plates culture->seed pretreat Pre-treatment with This compound seed->pretreat induce Induce Neurotoxicity (e.g., MPP+, H₂O₂) pretreat->induce viability Cell Viability (MTT Assay) induce->viability cytotoxicity Cytotoxicity (LDH Assay) induce->cytotoxicity ros Oxidative Stress (ROS Assay) induce->ros apoptosis Apoptosis (Caspase-3 Assay) induce->apoptosis analysis Data Analysis & Interpretation viability->analysis G Hypothesized Neuroprotective Signaling Pathway cluster_0 Pro-Apoptotic Pathways cluster_1 Pro-Survival Pathway Toxin Neurotoxin (e.g., MPP+) ROS ↑ ROS / Oxidative Stress Toxin->ROS PI3K PI3K Toxin->PI3K Inhibits Compound This compound Compound->ROS Inhibits p38 p38 MAPK Compound->p38 Inhibits JNK JNK Compound->JNK Inhibits Compound->PI3K Activates ROS->p38 Activates ROS->JNK Activates Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

References

Application Notes and Protocols for High-Throughput Screening of 8-Methoxyisoquinoline Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. The 8-methoxyisoquinoline core, in particular, represents a promising, yet underexplored, chemical space for the discovery of novel therapeutic agents. Due to a scarcity of direct research on this compound derivatives, this document provides a framework for their high-throughput screening (HTS) by extrapolating from methodologies used for structurally related quinoline and isoquinoline analogs. These protocols are intended to guide the initial stages of drug discovery, from primary screening to hit confirmation, with a focus on anticancer and antimicrobial applications.

Application Note 1: Anticancer Drug Discovery

Therapeutic Rationale: Many isoquinoline and quinoline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key kinases in cell signaling pathways, induction of apoptosis, and cell cycle arrest. The 8-methoxy substitution on the isoquinoline ring may modulate the electronic and steric properties of the molecule, potentially leading to novel interactions with anticancer targets. A primary goal of screening an this compound library is to identify compounds that selectively inhibit the proliferation of cancer cells while exhibiting minimal toxicity to normal cells.

Key Signaling Pathways: A common strategy in cancer drug discovery is the targeting of pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR and apoptosis pathways.[1][2][3][4] Compounds that can modulate these pathways are of significant interest. For instance, the induction of apoptosis is a hallmark of many effective chemotherapeutic agents.[5][6][7][8]

Application Note 2: Antimicrobial Drug Discovery

Therapeutic Rationale: The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of new classes of antimicrobial agents. Quinoline-based compounds have a long history as effective antimalarial and antibacterial drugs. The this compound scaffold offers a novel template for the development of antimicrobials with potentially new mechanisms of action, which could be effective against resistant strains. High-throughput screening of these libraries against a panel of pathogenic bacteria and fungi can identify promising lead compounds for further development.

High-Throughput Screening Workflow

The following diagram illustrates a conceptual workflow for the high-throughput screening of an this compound derivative library, from primary screening to hit confirmation and downstream analysis.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Orthogonal Assays Compound_Library This compound Derivative Library Primary_Assay Primary HTS Assay (e.g., Cell Viability or Bacterial Growth) Compound_Library->Primary_Assay Active_Hits Identification of 'Active' Compounds Primary_Assay->Active_Hits Dose_Response Dose-Response Curve Generation (IC50/EC50) Active_Hits->Dose_Response Progression Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assay Secondary Assays (e.g., Apoptosis Assay, Mechanism of Action) Confirmed_Hits->Secondary_Assay Progression SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Progression

Caption: Conceptual workflow for high-throughput screening.

Experimental Protocols

Protocol 1: Cell-Based Cytotoxicity Assay (Anticancer Screening)

This protocol describes a high-throughput, cell-based assay to identify this compound derivatives with cytotoxic activity against a cancer cell line (e.g., A549, human lung carcinoma).

1. Materials and Reagents:

  • Cell Line: A549 human lung carcinoma cell line.

  • This compound Library: 10 mM stock solutions in DMSO.

  • Assay Plates: 384-well, black, clear-bottom, sterile, tissue culture-treated plates.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cytotoxicity Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or a similar ATP-based assay.

  • Control Compounds: Staurosporine (positive control for apoptosis), DMSO (negative control).

  • Liquid Handling: Automated liquid handler for dispensing cells and reagents.

  • Plate Reader: Luminometer compatible with 384-well plates.

2. Assay Procedure:

  • Cell Seeding: Suspend A549 cells in cell culture medium at a pre-determined optimal density (e.g., 1000 cells/well) and dispense 40 µL into each well of the 384-well assay plates using an automated liquid handler.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere of 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Perform a serial dilution of the this compound library compounds.

    • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the assay plates. The final concentration for a primary screen is typically 10-20 µM.

    • Include wells with Staurosporine (positive control) and DMSO (negative control).

  • Incubation: Return the plates to the incubator for an additional 48-72 hours.

  • Viability Measurement:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

3. Data Analysis:

  • The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Normalize the data to the DMSO-treated (negative) controls (100% viability) and Staurosporine-treated (positive) controls (0% viability).

  • Calculate the percentage of cell viability for each compound.

  • Compounds that exhibit a significant reduction in cell viability (e.g., >50%) are considered "hits" for further investigation.

Protocol 2: Broth Microdilution Assay (Antimicrobial Screening)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the this compound derivatives against a bacterial strain (e.g., Staphylococcus aureus).

1. Materials and Reagents:

  • Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213).

  • This compound Library: Serially diluted in DMSO.

  • Assay Plates: 96-well, clear, round-bottom, sterile plates.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Growth Indicator: Resazurin solution (0.015% w/v in sterile PBS).

  • Control Compounds: Vancomycin (positive control), DMSO (negative control).

  • Plate Reader: Absorbance or fluorescence plate reader.

2. Assay Procedure:

  • Bacterial Inoculum Preparation: Culture S. aureus in CAMHB to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Compound Plating:

    • Add 50 µL of sterile CAMHB to all wells of the 96-well plate.

    • Add 2 µL of the serially diluted compounds to the respective wells.

    • Include positive (Vancomycin) and negative (DMSO) control wells.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except for sterility control wells, which receive 50 µL of uninoculated CAMHB).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours with gentle shaking.

  • Growth Assessment:

    • Option A (Absorbance): Measure the optical density at 600 nm (OD600). The MIC is the lowest compound concentration that prevents visible growth (low OD600).

    • Option B (Resazurin): Add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration that remains blue.

  • Data Acquisition: Read the absorbance at 600 nm or fluorescence (Ex/Em: ~560/590 nm) if using resazurin.

3. Data Analysis:

  • Determine the MIC for each compound as the lowest concentration that inhibits bacterial growth by a predefined threshold (e.g., ≥90%) compared to the DMSO control.

  • Compounds with low MIC values are considered promising candidates for further evaluation.

Data Presentation

The following table provides a representative summary of biological activity data for a hypothetical library of this compound derivatives, based on the types of data generated from the protocols above.

Compound IDStructureA549 Cytotoxicity (IC50, µM)S. aureus Growth Inhibition (MIC, µg/mL)
M8IQ-001[Image]12.5>64
M8IQ-002[Image]2.88
M8IQ-003[Image]>504
M8IQ-004[Image]7.116
M8IQ-005[Image]0.932

Signaling Pathway Visualization

The following diagram illustrates the intrinsic apoptosis pathway, a key mechanism of programmed cell death that is often targeted by anticancer therapies.

Apoptosis_Pathway cluster_0 Mitochondrion cluster_1 Cytoplasm Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Bax_Bak Bax/Bak Bax_Bak->Cytochrome_c Release Bcl2 Bcl-2/Bcl-xL Bcl2->Bax_Bak Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA Damage) BH3_only BH3-only proteins (e.g., Bid, Bim) Apoptotic_Stimuli->BH3_only BH3_only->Bax_Bak BH3_only->Bcl2 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis signaling pathway.

Conclusion

The high-throughput screening of this compound derivative libraries holds significant potential for the discovery of novel anticancer and antimicrobial agents. The protocols and workflows outlined in this document provide a foundational framework for researchers to initiate screening campaigns and identify promising lead compounds. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies, will be crucial for the development of these compounds into viable therapeutic candidates.

References

experimental protocol for monitoring reaction progress of 8-Methoxyisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxyisoquinoline is a key structural motif found in numerous biologically active compounds and natural products. Its synthesis is a critical step in the development of new therapeutic agents. Efficient and accurate monitoring of the reaction progress is essential for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This application note provides detailed experimental protocols for monitoring the synthesis of this compound using various analytical techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis Overview

A common route to this compound is through the Bischler-Napieralski reaction, followed by dehydrogenation. This note will focus on monitoring the progress of the initial cyclization and the subsequent aromatization step.

Key Monitoring Techniques

The choice of monitoring technique depends on the specific reaction conditions, available equipment, and the level of detail required.[1] A combination of techniques often provides the most comprehensive understanding of the reaction's progress.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative analysis of the reaction mixture, allowing for the visualization of starting materials, intermediates, and products.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and the formation of products, offering high resolution and sensitivity.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile compounds in the reaction mixture, providing both quantitative and structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about all components in the reaction mixture and can be used for in-situ monitoring to observe the reaction in real-time.[1][3][4][5]

Experimental Protocols

Thin-Layer Chromatography (TLC) Monitoring

This protocol outlines the general procedure for monitoring the reaction progress using TLC.[2]

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)[6]

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Sample Preparation: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: On a TLC plate, draw a faint pencil line about 1 cm from the bottom.[2] Spot the diluted reaction mixture, along with the starting material and any known intermediates as references, on this line.[2]

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase.[6] The solvent level should be below the spotted line.[6] Allow the solvent to ascend the plate until it is about 1 cm from the top.[6]

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[2] After the plate has dried, visualize the spots under a UV lamp.[6] If necessary, further visualize by staining with an appropriate reagent.

  • Analysis: The reaction progress is monitored by observing the disappearance of the starting material spot and the appearance of the product spot. The retention factor (Rf) of each spot should be calculated. A desirable Rf value is between 0.3 and 0.7.[7]

Table 1: Hypothetical TLC Data for this compound Synthesis

Time (hours)Starting Material (Rf)Intermediate (Rf)Product (Rf)
00.65--
10.650.450.30
20.650.450.30
4Faint0.450.30
8AbsentFaint0.30
24AbsentAbsent0.30
High-Performance Liquid Chromatography (HPLC) Monitoring

This protocol provides a method for the quantitative analysis of the reaction mixture.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[8][9]

  • Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be necessary)

  • Autosampler

Procedure:

  • Sample Preparation: At specified time intervals, withdraw an aliquot of the reaction mixture. Quench the reaction by diluting it in a known volume of the mobile phase.[10] Filter the sample through a 0.45 µm syringe filter.[10]

  • Calibration: Prepare standard solutions of the starting material, intermediate, and purified this compound at known concentrations. Inject these standards to create calibration curves.

  • Analysis: Inject the prepared samples into the HPLC system. Monitor the chromatogram for the peaks corresponding to the starting material, intermediate, and product.

  • Quantification: Use the peak areas from the chromatograms and the calibration curves to determine the concentration of each component at different time points.

Table 2: Hypothetical HPLC Data for this compound Synthesis

Time (hours)Starting Material Conc. (mM)Intermediate Conc. (mM)Product Conc. (mM)% Conversion
0100000
17520525
250351550
420404080
85158095
24<1<198>99
Gas Chromatography-Mass Spectrometry (GC-MS) Monitoring

This protocol is suitable for volatile and thermally stable compounds.

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)[11]

  • Helium carrier gas

  • Electron ionization (EI) source

Procedure:

  • Sample Preparation: At each time point, take an aliquot from the reaction mixture. The sample may require derivatization to increase volatility and thermal stability.[12] Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector Temperature: 250°C

    • Oven Program: Start at a suitable temperature (e.g., 100°C), hold for 1 minute, then ramp to a final temperature (e.g., 280°C) at a rate of 10°C/min.

    • Carrier Gas Flow Rate: 1 mL/min

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: Scan from m/z 40 to 400

  • Analysis: Inject the prepared sample. Identify the peaks corresponding to the starting material, intermediate, and product based on their retention times and mass spectra.

  • Quantification: Use an internal standard for accurate quantification. Create calibration curves for each component to determine their concentrations over time.

Table 3: Hypothetical GC-MS Data for this compound Synthesis

Time (hours)Starting Material (Peak Area)Intermediate (Peak Area)Product (Peak Area)
05,000,00000
13,750,0001,000,000250,000
22,500,0001,750,000750,000
41,000,0002,000,0002,000,000
8250,000750,0004,000,000
24<50,000<50,0004,900,000
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring

This protocol allows for real-time monitoring of the reaction without sample workup.[3][4]

Instrumentation:

  • NMR spectrometer equipped with a suitable probe for in-situ reaction monitoring.

Procedure:

  • Reaction Setup: Set up the reaction in an NMR tube or a specialized in-situ NMR reactor.

  • Data Acquisition: Acquire ¹H NMR spectra at regular intervals throughout the reaction.

  • Analysis: Monitor the changes in the ¹H NMR spectrum. Identify characteristic peaks for the starting material, intermediate(s), and the this compound product. Integrate the relevant peaks to determine the relative concentrations of each species over time.

Table 4: Hypothetical ¹H NMR Data for this compound Synthesis

Time (hours)Starting Material (Integral)Intermediate (Integral)Product (Integral)
01.000.000.00
10.750.200.05
20.500.350.15
40.200.400.40
80.050.150.80
24<0.01<0.010.98

Data Presentation and Visualization

The quantitative data obtained from HPLC, GC-MS, and NMR can be plotted to visualize the reaction kinetics, showing the consumption of starting materials and the formation of the product over time.

Experimental_Workflow cluster_reaction This compound Synthesis cluster_sampling Sampling at Time Intervals cluster_analysis Analytical Monitoring cluster_data Data Interpretation Reaction Reaction Vessel Sampling Aliquot Withdrawal Reaction->Sampling t = 0, 1, 2, 4, 8, 24h NMR In-situ NMR Reaction->NMR Real-time TLC TLC Analysis Sampling->TLC HPLC HPLC Analysis Sampling->HPLC GCMS GC-MS Analysis Sampling->GCMS Data Reaction Progress (Conversion, Yield, Purity) TLC->Data HPLC->Data GCMS->Data NMR->Data Analytical_Techniques_Relationship cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis cluster_structural Structural Elucidation TLC TLC HPLC HPLC TLC->HPLC Provides preliminary separation conditions GCMS GC-MS HPLC->GCMS Alternative quantitative method GCMS->HPLC Confirms identity of peaks NMR NMR NMR->HPLC Identifies species for quantification NMR->GCMS Identifies species for quantification NMR_struct NMR MS_struct Mass Spec (from GC-MS) NMR_struct->MS_struct Complementary structural information

References

Application Notes and Protocols: The Use of 8-Methoxyisoquinoline in the Synthesis of Potential Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility and pharmacological potential of 8-methoxyisoquinoline. While direct research on this compound is emerging, its structural similarity to the well-studied 8-methoxyquinoline and the significant biological activity of its derivatives underscore its promise as a valuable scaffold in medicinal chemistry. This document details synthetic protocols, potential therapeutic applications, and key biological data to guide researchers in exploring this promising chemical entity.

This compound serves as a versatile precursor in the synthesis of diverse bioactive molecules, with demonstrated potential in developing novel antitumor and antimicrobial agents.[1][2] Its unique structure and reactivity make it a valuable building block for creating complex molecular architectures for various therapeutic applications.[1]

Synthesis of this compound

The primary route for synthesizing this compound is through the O-alkylation of the parent compound, 8-hydroxyisoquinoline. This method is analogous to the well-established synthesis of 8-methoxyquinoline.[3] The following protocol provides a representative procedure.

Experimental Protocol: O-Alkylation of 8-Hydroxyisoquinoline

This protocol describes the methylation of 8-hydroxyisoquinoline to yield this compound.

Materials:

  • 8-Hydroxyisoquinoline

  • Methyl iodide (CH₃I)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyisoquinoline (1.0 equivalent) in anhydrous acetone.

  • Reagent Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution, followed by the dropwise addition of methyl iodide (1.2 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to afford pure this compound.[3]

G Start 8-Hydroxyisoquinoline Reagents CH3I, K2CO3 Anhydrous Acetone Start->Reagents 1. Add Reagents Process Reflux (12-24h) Reagents->Process 2. Heat Workup Filter & Concentrate Process->Workup 3. Isolate Crude Product Purification Column Chromatography Workup->Purification 4. Purify Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Application in Anticancer Drug Discovery

Derivatives of this compound have shown significant promise as anticancer agents. A notable example is 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) , a neocryptolepine derivative, which has demonstrated potent cytotoxic activity against human colorectal cancer cells.[4][5]

Biological Activity of MMNC

MMNC inhibits the proliferation of HCT116 and Caco-2 colorectal cancer cell lines, blocks the cell cycle in the G2/M phase, and induces apoptosis.[4][5] The cytotoxic effects are summarized below.

CompoundCell LineIC₅₀ (µM) at 48hReference
MMNC HCT1160.33[4]
MMNC Caco-2Data available in source[5]
5-Fluorouracil (5-Fu) HCT116Data available in source[5]
Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

Western blot analysis has shown that MMNC exerts its anticancer effects by inhibiting the expression of key proteins in the PI3K/AKT/mTOR signaling pathway.[4] This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a common feature of many cancers.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes MMNC MMNC (this compound Derivative) MMNC->PI3K Inhibits MMNC->AKT Inhibits MMNC->mTOR Inhibits G Start Synthesized This compound Derivative Step1 Prepare Stock Solution (in DMSO) Start->Step1 Step2 Serial Dilution in 96-well plate Step1->Step2 Step3 Inoculate with Microbial Strain Step2->Step3 Step4 Incubate (e.g., 37°C, 24h) Step3->Step4 Step5 Read Plates & Determine MIC Step4->Step5 Result Antimicrobial Activity Data Step5->Result

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Methoxyisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: While direct and extensively documented methods for this compound are limited, the synthesis can be approached through several reliable strategies, primarily:

  • O-alkylation of 8-Hydroxyisoquinoline: This is a straightforward and common approach involving the methylation of the hydroxyl group of 8-hydroxyisoquinoline.[1]

  • Bischler-Napieralski Reaction: This method involves the cyclization of a β-arylethylamide, which can be prepared from a suitably substituted phenethylamine, to form a dihydroisoquinoline intermediate that is then oxidized.[2][3][4]

  • Pomeranz-Fritsch Reaction: This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline core.[5][6][7][8]

Q2: I am experiencing a low yield in my reaction. What are the general factors that could be affecting it?

A2: Low yields in isoquinoline synthesis can often be attributed to several factors:

  • Incomplete Reaction: Reaction times may be insufficient, or the temperature may be too low for the reaction to go to completion.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.[2][4]

  • Purity of Reagents: The purity of starting materials, reagents, and solvents is crucial. Moisture, in particular, can be detrimental in many of the key reactions.

  • Suboptimal Reaction Conditions: The concentration of reagents, choice of catalyst, and reaction temperature are all critical parameters that need to be optimized.

  • Product Degradation: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of the product.[9]

  • Inefficient Purification: Significant product loss can occur during workup and purification steps.[9]

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst or reagents.Use fresh, high-purity reagents and catalysts. Ensure anhydrous conditions if required.
Insufficient reaction temperature or time.Gradually increase the reaction temperature and/or extend the reaction time, monitoring progress by TLC.[9]
Incorrect reaction pH.For acid-catalyzed reactions, ensure the appropriate acid concentration is used. For base-mediated reactions, ensure the base is sufficiently strong and used in the correct stoichiometry.
Formation of Multiple Byproducts Reaction temperature is too high.Lower the reaction temperature. For exothermic reactions, ensure efficient cooling during reagent addition.[10]
Incorrect stoichiometry of reagents.Carefully control the stoichiometry of the reactants. In some cases, slow addition of a reagent can minimize side reactions.
Presence of impurities in starting materials.Purify starting materials before use.
Difficulty in Product Isolation Product is soluble in the workup solvent.Use an alternative, less polar or more polar solvent for extraction based on the product's properties.
Formation of an emulsion during extraction.Add a saturated brine solution to help break the emulsion.
Product is an oil instead of a solid.Try to induce crystallization by scratching the flask with a glass rod, seeding with a crystal of the product, or cooling the solution. If it remains an oil, purification by column chromatography is recommended.
Product Degradation Harsh acidic or basic conditions.Use milder reagents or buffer the reaction mixture.
High reaction temperatures.Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

Quantitative Data Summary

While specific yield data for the synthesis of this compound is not extensively reported, the following table provides representative yields for analogous syntheses, which can serve as a benchmark for optimization.

Reaction Type Starting Material Product Reported Yield Reference
O-Alkylation8-Hydroxyquinoline8-Methoxyquinoline71%[11]
Hydrogenation8-Methoxy-2-methylquinoline8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline91%

Experimental Protocols

Protocol 1: Synthesis of this compound via O-Alkylation of 8-Hydroxyisoquinoline (Adapted from 8-Methoxyquinoline Synthesis)

This protocol is based on the well-established synthesis of 8-methoxyquinoline and is expected to be applicable for the synthesis of this compound.[1]

Materials:

  • 8-Hydroxyisoquinoline

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Anhydrous Acetone (or DMF)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 8-hydroxyisoquinoline (1 eq) in anhydrous acetone.

  • Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (1.2 eq) followed by the dropwise addition of methyl iodide (1.2 eq).[1]

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.[1]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.[1]

Protocol 2: General Workflow for Bischler-Napieralski Synthesis

This reaction proceeds in two main stages: formation of the β-arylethylamide and its subsequent cyclization.

Stage 1: Amide Formation

  • Start with 2-(3-methoxyphenyl)ethan-1-amine.

  • Acylate the amine with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) to form N-(2-(3-methoxyphenyl)ethyl)acetamide.

Stage 2: Cyclization and Dehydrogenation

  • The amide is treated with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in a suitable solvent like toluene or xylene and heated to induce cyclization.[2][3][4] This forms 8-methoxy-3,4-dihydroisoquinoline.

  • The resulting dihydroisoquinoline can be dehydrogenated (oxidized) to this compound using a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent.

Protocol 3: General Workflow for Pomeranz-Fritsch Synthesis

This synthesis involves the condensation of a benzaldehyde with an aminoacetal followed by acid-catalyzed cyclization.[5][6]

  • Condensation: React 3-methoxybenzaldehyde with 2,2-diethoxyethan-1-amine to form the corresponding benzalaminoacetal (a Schiff base).[8]

  • Cyclization: Treat the benzalaminoacetal with a strong acid, such as concentrated sulfuric acid, to induce cyclization and elimination of ethanol, yielding this compound.[6][8]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 8-Hydroxyisoquinoline dissolve Dissolve in Anhydrous Acetone start1->dissolve start2 Methyl Iodide start2->dissolve start3 K2CO3 start3->dissolve reflux Reflux for 12-24h dissolve->reflux filter Filter reflux->filter concentrate Concentrate filter->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow for the O-alkylation of 8-Hydroxyisoquinoline.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_products Side Products Formed? start->side_products degradation Product Degradation? start->degradation increase_time_temp Increase Time/Temp incomplete_rxn->increase_time_temp Yes optimize_reagents Optimize Reagents/Stoichiometry side_products->optimize_reagents Yes milder_conditions Use Milder Conditions degradation->milder_conditions Yes end Improved Yield increase_time_temp->end Re-evaluate optimize_reagents->end Re-evaluate milder_conditions->end Re-evaluate

References

Technical Support Center: Purification of Crude 8-Methoxyisoquinoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 8-Methoxyisoquinoline using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of isoquinoline derivatives. Given the basic nature of the nitrogen atom in the isoquinoline ring, silica gel, which is slightly acidic, is generally effective. However, if issues like irreversible adsorption or degradation occur, alternative stationary phases such as neutral or basic alumina, or even amine-functionalized silica, can be considered.

Q2: How do I select an appropriate solvent system (mobile phase)?

A2: The selection of a suitable mobile phase is critical for achieving good separation. This is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). A common starting point for compounds of moderate polarity like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The polarity of the mobile phase is gradually increased by adjusting the ratio of these solvents. For basic compounds that may interact strongly with the acidic silica gel, adding a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase can improve elution and peak shape.

Q3: What is the ideal Rf value for the target compound on a TLC plate before running the column?

A3: For optimal separation in column chromatography, the desired compound should have an Rf (Retention Factor) value between 0.2 and 0.4 in the chosen solvent system on a TLC plate. An Rf in this range generally ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from impurities.

Q4: Should I use wet or dry loading for my sample?

A4: Both wet and dry loading methods can be effective.

  • Wet loading involves dissolving the crude sample in a minimal amount of the initial mobile phase and carefully applying it to the top of the column. This method is straightforward for samples that are readily soluble in the mobile phase.

  • Dry loading is preferred for samples that have poor solubility in the mobile phase. This involves pre-adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting dry powder to the top of the packed column. Dry loading often leads to better resolution and sharper bands.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound by column chromatography.

Problem Potential Cause(s) Recommended Solution(s)
Compound does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). If the compound is very polar, consider switching to a more polar solvent system, such as methanol in dichloromethane.
The compound is irreversibly adsorbed onto the silica gel due to its basic nature.Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel. Alternatively, switch to a less acidic stationary phase like neutral or basic alumina.
Product elutes too quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in the hexane/ethyl acetate mixture).
Poor separation of the product from impurities (co-elution) The chosen solvent system does not provide adequate resolution.Optimize the mobile phase by testing various solvent mixtures and ratios using TLC to maximize the difference in Rf values between the product and impurities. Consider trying a different solvent system altogether.
The column is overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude sample by weight.
Poor column packing leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles. The slurry packing method is often recommended to avoid these issues.
Streaking or tailing of the product band The compound is interacting too strongly with the stationary phase.As with irreversible adsorption, adding a basic modifier like triethylamine to the eluent can help to achieve sharper peaks.
The sample was loaded in a solvent that is too polar.Dissolve the sample in the least polar solvent possible, ideally the initial mobile phase. If a more polar solvent is necessary for dissolution, use the absolute minimum volume.
Product degradation on the column The compound is sensitive to the acidic nature of the silica gel.Deactivate the silica gel by washing it with a solvent containing triethylamine before packing the column. Running the chromatography at a lower temperature may also help.

Experimental Protocols

Detailed Methodology for Column Chromatography Purification of this compound
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate using various ratios of hexane and ethyl acetate to find a solvent system where the this compound spot has an Rf value between 0.2 and 0.4. If the spot shows significant tailing, add 0.5% triethylamine to the solvent mixture and re-run the TLC.

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and to remove any air bubbles.

    • Drain the excess solvent until the solvent level is just above the top of the silica gel.

    • Add a thin layer of sand on top of the packed silica gel to prevent disturbance when adding the sample and eluent.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).

    • If a gradient elution is required, start with the least polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.

    • Monitor the elution of the product by spotting the collected fractions on TLC plates and visualizing under UV light.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Quantitative Data Summary

The following table provides representative quantitative data for a typical column chromatography purification of a crude isoquinoline derivative. These values may need to be optimized for specific experimental conditions.

ParameterTypical Value
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 30 cm length x 3 cm diameter
Amount of Crude Material 1.0 g
Amount of Silica Gel 50 g
Mobile Phase (Gradient) Start: 95:5 Hexane:Ethyl AcetateFinish: 80:20 Hexane:Ethyl Acetate
Fraction Size 15 mL
Typical Yield of Pure Product 70-90%
Purity (by HPLC or NMR) >98%

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Optimal Solvent System column_prep Prepare Silica Gel Column tlc->column_prep sample_prep Prepare Sample for Loading (Dry or Wet Method) column_prep->sample_prep loading Load Sample onto Column sample_prep->loading elution Elute with Mobile Phase (Isocratic or Gradient) loading->elution collection Collect Fractions elution->collection fraction_analysis Analyze Fractions by TLC collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling Identify Pure Fractions isolation Evaporate Solvent to Isolate Pure Product pooling->isolation

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree cluster_elution Elution Issues cluster_separation Separation Issues cluster_band Band Shape Issues start Problem Encountered no_elution Compound Not Eluting? start->no_elution poor_separation Poor Separation? start->poor_separation streaking Streaking/Tailing? start->streaking increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes add_base Add Triethylamine to Eluent increase_polarity->add_base Still no elution change_stationary_phase Switch to Alumina add_base->change_stationary_phase Still no elution optimize_solvent Optimize Solvent System via TLC poor_separation->optimize_solvent Yes check_loading Reduce Sample Load optimize_solvent->check_loading If optimization fails repack_column Repack Column Carefully check_loading->repack_column If still poor add_base2 Add Triethylamine to Eluent streaking->add_base2 Yes check_sample_solvent Use Less Polar Loading Solvent add_base2->check_sample_solvent If streaking persists

Caption: Troubleshooting decision tree for column chromatography.

Technical Support Center: Troubleshooting Guide for Suzuki Coupling with Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for Suzuki coupling reactions involving isoquinoline derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a halo-isoquinoline resulting in low or no yield?

A1: Low yields in Suzuki couplings with isoquinoline derivatives can stem from several factors. A systematic approach to troubleshooting is essential. Key areas to investigate include:

  • Catalyst and Ligand Inactivity: The choice of palladium catalyst and phosphine ligand is critical, especially for less reactive chloro-isoquinolines. Standard catalysts like Pd(PPh₃)₄ may not be sufficient.

  • Suboptimal Reaction Conditions: Parameters such as temperature, solvent, and base are crucial and may require optimization for the specific isoquinoline substrate and boronic acid.

  • Poor Quality of Reagents: Degradation of the boronic acid (protodeboronation) or impurities in the starting materials can inhibit the catalyst.

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can lead to catalyst deactivation.

Q2: What are the most common side reactions observed in the Suzuki coupling of isoquinolines, and how can I minimize them?

A2: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield. Common side reactions include:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often promoted by aqueous basic conditions and elevated temperatures. To minimize this, consider using boronate esters (e.g., pinacol esters) which are more stable, or using anhydrous conditions with a suitable base like K₃PO₄.

  • Homocoupling: The coupling of two boronic acid molecules or two isoquinoline halide molecules can occur. This is often a result of the catalyst system or the presence of oxygen. Using bulky, electron-rich phosphine ligands can often suppress homocoupling.

  • Hydrodehalogenation: The halogen on the isoquinoline is replaced by a hydrogen atom. This can be caused by certain solvents (like isopropanol) acting as hydride donors or by certain bases. Using anhydrous, aprotic solvents and carefully selected bases can mitigate this issue.

Q3: How does the position and nature of the halogen on the isoquinoline ring affect reactivity?

A3: The reactivity of haloisoquinolines in Suzuki coupling generally follows the order of C-X bond strength: I > Br > Cl. Iodo-isoquinolines are the most reactive and typically couple under milder conditions. Bromo-isoquinolines are also good substrates. Chloro-isoquinolines are the least reactive due to the strong C-Cl bond, and often require more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, along with stronger bases and higher reaction temperatures.

Q4: My boronic acid seems to be unstable under the reaction conditions. What are my options?

A4: Instability of boronic acids, especially heteroaryl boronic acids, is a frequent cause of low yields due to side reactions like protodeboronation. To address this, you can:

  • Use Boronate Esters: Pinacol esters or other boronate esters are significantly more stable than the corresponding boronic acids and are often crystalline, making them easier to handle and purify.

  • Use Potassium Trifluoroborate Salts: These are also highly stable, crystalline solids that can be used in place of boronic acids.

  • Use Fresh or High-Purity Boronic Acid: Ensure the boronic acid is of high quality and has been stored properly.

  • Optimize Reaction Conditions: Use milder bases (e.g., K₂CO₃ instead of stronger bases if possible) and the lowest effective temperature to minimize decomposition.

Troubleshooting Guide

Problem 1: Low or No Product Yield

If you are experiencing low or no yield, a systematic optimization of the reaction parameters is recommended. The following table provides a starting point for troubleshooting.

ParameterInitial RecommendationOptimization StrategyRationale
Catalyst/Ligand Pd(PPh₃)₄ (2-5 mol%)Switch to a more active system: Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand.Bulky, electron-rich ligands promote the oxidative addition step, which is often rate-limiting, especially for chloro-isoquinolines.
Base Na₂CO₃ or K₂CO₃ (2-3 equiv.)Screen stronger bases like K₃PO₄ or Cs₂CO₃. For base-sensitive substrates, try KF.The base activates the boronic acid for transmetalation. The optimal base is substrate-dependent.
Solvent Toluene/H₂O or Dioxane/H₂OScreen other solvents like DMF, THF, or 2-MeTHF. Ensure adequate solubility of all reactants.The solvent affects catalyst activity, substrate solubility, and can influence side reactions.
Temperature 80-100 °CIncrementally increase the temperature in 10-20 °C intervals. Microwave irradiation can also be effective.Higher temperatures can overcome the activation energy for oxidative addition but may also increase side reactions.
Boronic Acid Boronic acid (1.1-1.5 equiv.)Use the corresponding pinacol boronate ester or potassium trifluoroborate salt. Ensure high purity of the boron reagent.Boronate esters and trifluoroborate salts are more stable and less prone to protodeboronation.
Problem 2: Significant Side Product Formation

The presence of significant side products can complicate purification and reduce the yield of the desired product.

Side ProductPotential Cause(s)Mitigation Strategy
Protodeboronation Product - Unstable boronic acid- Harsh basic conditions- High temperature- Use a more stable boronate ester or trifluoroborate salt.- Screen milder bases (e.g., K₂CO₃, KF).- Lower the reaction temperature if possible.
Homocoupling Product - Catalyst system- Presence of oxygen- Use bulky phosphine ligands.- Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere.
Hydrodehalogenation Product - Hydride source from solvent or base- Slow reductive elimination- Use anhydrous, aprotic solvents (e.g., toluene, dioxane).- Use an anhydrous base.- Optimize the catalyst/ligand system to promote faster reductive elimination.

Experimental Protocols

The following is a general protocol for the Suzuki coupling of a halo-isoquinoline. This should be optimized for specific substrates.

Materials:

  • Halo-isoquinoline (1.0 equiv.)

  • Arylboronic acid or ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1, 0.1 M)

Procedure:

  • To a dry reaction vessel, add the halo-isoquinoline, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst and phosphine ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Isoquinoline-X pd_complex R-Pd(II)L2-X (Isoquinoline-Pd complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_r_complex R-Pd(II)L2-R' transmetalation->pd_r_r_complex r_b_oh2 R'-B(OH)2 (Boronic Acid) + Base r_b_oh2->transmetalation reductive_elimination Reductive Elimination pd_r_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Boronic Acid, Halide) start->check_reagents degas Ensure Thorough Degassing and Inert Atmosphere check_reagents->degas optimize_catalyst Optimize Catalyst/Ligand System (e.g., use Buchwald ligands) degas->optimize_catalyst optimize_base Screen Different Bases (K2CO3, K3PO4, Cs2CO3) optimize_catalyst->optimize_base optimize_temp Increase Reaction Temperature optimize_base->optimize_temp optimize_solvent Screen Solvents (Toluene, Dioxane, DMF) optimize_temp->optimize_solvent success Improved Yield optimize_solvent->success

Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.

stability issues of 8-Methoxyisoquinoline in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methoxyisoquinoline. The information provided is designed to help you anticipate and resolve potential stability issues in solution, ensuring the integrity of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound solutions.

Question: My this compound solution has changed color (e.g., turned yellow or brown). What is causing this?

Answer:

Discoloration of your this compound solution is often the first sign of chemical degradation. The likely culprit is oxidation, a process that can be accelerated by several factors. Aromatic compounds, including isoquinoline derivatives, can be susceptible to oxidative degradation.[1][2]

Troubleshooting Steps:

  • Minimize Light Exposure: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.[1] Photodegradation can be a significant issue for N-heterocyclic compounds.[2]

  • Work Under an Inert Atmosphere: When preparing and handling solutions, especially for long-term storage or sensitive applications, consider purging the solvent and the container's headspace with an inert gas like nitrogen or argon to minimize exposure to oxygen.[2]

  • Control the Temperature: Store your stock solutions at the recommended temperature of 0-8°C.[3][4] For long-term storage, consider temperatures as low as -20°C. Avoid repeated freeze-thaw cycles.

  • Evaluate Solvent Purity: Impurities in your solvent, such as metal ions, can catalyze degradation reactions.[1] Ensure you are using high-purity, fresh solvents.

Question: I'm observing a decrease in the purity of my this compound sample over time, as confirmed by HPLC. What are the likely degradation pathways?

Answer:

A decrease in purity as measured by HPLC is a clear indication of degradation. For compounds structurally similar to this compound, the primary degradation pathways are oxidation and photodegradation.[2]

  • Oxidation: The isoquinoline ring system can be susceptible to oxidation, which may be accelerated by exposure to air, light, and trace metal ions.[1][2]

  • Photodegradation: Aromatic systems can absorb UV light, leading to the formation of reactive species that can cause structural modifications.[2]

  • pH-Dependent Hydrolysis: While the methoxy group is generally stable, extreme pH conditions (highly acidic or basic) could potentially lead to hydrolysis over time, though this is less common under typical experimental conditions. The stability of related amine-containing compounds is often pH-dependent.[2]

Below is a workflow to help you troubleshoot the observed decrease in purity:

G start Purity Decrease Detected by HPLC check_storage Review Storage Conditions: - Protected from light? - Correct temperature (0-8°C)? - Tightly sealed? start->check_storage check_handling Review Solution Handling: - Fresh, high-purity solvent? - Inert atmosphere used? - pH of the solution controlled? start->check_handling perform_stability Conduct Controlled Stability Study: - pH stability study - Photostability study check_storage->perform_stability check_handling->perform_stability optimize_conditions Optimize Experimental Conditions: - Use optimal pH buffer - Protect from light during experiment - Prepare fresh solutions perform_stability->optimize_conditions end Stable Solution Achieved optimize_conditions->end

Caption: Troubleshooting workflow for decreased purity of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and its solutions?

A1: Based on supplier data, solid this compound should be stored at 0-8°C.[3][4] Solutions should also be stored at this temperature and protected from light to minimize degradation. For long-term storage of solutions, freezing at -20°C is advisable.

Parameter Recommendation Reference
Solid Storage Temperature 0 - 8°C[3][4]
Solution Storage Temperature 0 - 8°C (Short-term)[3][4]
Long-term Solution Storage -20°C[1]
Light Protection Store in amber vials or protect from light[1][2]

Q2: In which solvents is this compound soluble?

A2: While specific solubility data is limited, isoquinoline, the parent compound, is soluble in common organic solvents like ethanol, ether, and chloroform.[5] The methoxy group on this compound is known to enhance its solubility and reactivity.[3][6] It is advisable to test solubility in your specific experimental solvent system. For many organic compounds, DMSO and DMF are good starting points for creating stock solutions.

Q3: How does pH affect the stability of this compound in aqueous solutions?

Q4: Should I be concerned about the purity of my this compound upon receipt?

A4: Reputable suppliers provide a Certificate of Analysis (CoA) with lot-specific purity data, often determined by HPLC.[3][4][7] Always refer to the CoA for the initial purity of your compound. If you have stored the compound for an extended period, even under recommended conditions, it is good practice to re-verify its purity before use in a critical experiment.

Experimental Protocols

Protocol 1: pH Stability Study

Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.

Methodology:

  • Prepare a stock solution of this compound in a small amount of an organic solvent like methanol or acetonitrile.

  • Prepare a series of buffer solutions covering a range of pH values (e.g., pH 3, 5, 7, 9).

  • Dilute the stock solution with each buffer to a final concentration suitable for your analytical method (e.g., HPLC).

  • Divide each buffered solution into two sets of vials. One set will be stored at room temperature, and the other at an elevated temperature (e.g., 40°C) to accelerate degradation.

  • Analyze the initial concentration (T=0) of this compound in each sample using a stability-indicating HPLC method.

  • At specified time points (e.g., 24, 48, 72 hours), withdraw samples from each vial and analyze the concentration of this compound.

  • Plot the percentage of this compound remaining versus time for each pH and temperature condition. The pH at which the degradation rate is lowest is the optimal pH for stability.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (in MeCN or MeOH) dilute Dilute Stock into Buffers prep_stock->dilute prep_buffers Prepare Buffers (e.g., pH 3, 5, 7, 9) prep_buffers->dilute incubate_rt Store at Room Temp dilute->incubate_rt incubate_40c Store at 40°C dilute->incubate_40c analyze_t0 Analyze T=0 (HPLC) dilute->analyze_t0 analyze_tx Analyze at Time Points (e.g., 24, 48, 72h) incubate_rt->analyze_tx incubate_40c->analyze_tx plot Plot % Remaining vs. Time analyze_t0->plot analyze_tx->plot

Caption: Experimental workflow for a pH stability study.

Protocol 2: Photostability Assessment

Objective: To determine the susceptibility of this compound to photodegradation.

Methodology:

  • Prepare a solution of this compound in your experimental solvent.

  • Transfer the solution into two sets of clear glass vials.

  • Wrap one set of vials completely in aluminum foil to serve as the dark control.

  • Expose both sets of vials to a controlled light source that mimics laboratory conditions or a standardized photostability chamber.

  • At specified time points , withdraw samples from both the exposed and control vials.

  • Analyze the samples by HPLC to determine the concentration of this compound.

  • Compare the degradation in the light-exposed samples to the dark controls. A significant difference indicates photosensitivity.

References

overcoming poor solubility of 8-Methoxyisoquinoline in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8-Methoxyisoquinoline

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of this compound.

Troubleshooting Guides

Issue: Precipitate Formation When Preparing Aqueous Buffer Solutions of this compound

Question: I am observing precipitation when I try to dissolve this compound in my aqueous buffer (e.g., PBS, TRIS). How can I resolve this?

Answer: this compound is known to have limited solubility in water.[1][2] Precipitation is a common issue when the concentration exceeds its solubility limit in a given aqueous buffer. Here are several strategies to address this, ranging from simple to more complex techniques:

  • pH Adjustment:

    • Rationale: this compound is a basic compound.[2] Adjusting the pH of the buffer to be more acidic can increase its solubility.[3][]

    • Protocol:

      • Start with a slightly acidic buffer (e.g., pH 5.0-6.5).

      • Alternatively, prepare a stock solution of this compound in a small amount of an organic co-solvent (see below) and then add it to your aqueous buffer.

      • Gradually add small aliquots of a dilute acid (e.g., 0.1 M HCl) to your buffer containing the suspended this compound while stirring, until the compound dissolves. Monitor the pH to ensure it remains within a range suitable for your experiment.

  • Use of Co-solvents:

    • Rationale: Co-solvents are water-miscible organic solvents that can significantly increase the solubility of hydrophobic compounds.[5][6][7]

    • Protocol:

      • Prepare a concentrated stock solution of this compound in a suitable co-solvent such as DMSO, ethanol, or PEG 400.[][5]

      • Add the stock solution dropwise to your aqueous buffer while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.

      • It is crucial to keep the final concentration of the co-solvent low (typically <1-5%) in your final experimental solution to avoid potential toxicity or off-target effects in biological assays.[7]

  • Complexation with Cyclodextrins:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8][9] They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are more water-soluble.[10][11]

    • Protocol:

      • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used to improve drug solubility.[8]

      • Prepare an aqueous solution of the cyclodextrin.

      • Add the this compound powder to the cyclodextrin solution and stir or sonicate until it dissolves. The molar ratio of cyclodextrin to the compound may need to be optimized.

  • Micellar Solubilization using Surfactants:

    • Rationale: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds in their core, thereby increasing their apparent solubility in aqueous solutions.[12][13]

    • Protocol:

      • Choose a biocompatible, non-ionic surfactant such as Tween® 80 or Pluronic® F-68.[5][14]

      • Prepare a buffer solution containing the surfactant at a concentration above its CMC.

      • Add this compound to the surfactant-containing buffer and mix thoroughly until a clear solution is obtained.

Workflow for Troubleshooting Solubility Issues

For a systematic approach to resolving solubility problems with this compound, please refer to the following workflow diagram:

Caption: A step-by-step workflow for troubleshooting the poor solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known physical and chemical properties of this compound?

A1: this compound has the chemical formula C10H9NO.[2] It is described as a pale yellow solid and is sparingly soluble in water.[2]

PropertyValueReference
Molecular FormulaC10H9NO[2]
CAS Number1723-70-2[2]
pKa (Predicted)5.55 ± 0.23[2]
ACD/LogP2.01[2]
Boiling Point295.593 °C at 760 mmHg[2]
Density1.131 g/cm³[2]

Q2: Which co-solvents are recommended for this compound, and what are the typical starting concentrations?

A2: Commonly used co-solvents for poorly soluble compounds include Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol 400 (PEG 400).[][15] A good starting point is to prepare a 10-50 mM stock solution of this compound in 100% DMSO. This stock can then be serially diluted into your aqueous buffer. It is important to ensure the final concentration of the co-solvent in your assay is low (e.g., <1%) to avoid artifacts.[7]

Q3: Are there any potential interactions between this compound and the solubilizing agents that I should be aware of?

A3: While co-solvents, cyclodextrins, and surfactants are generally used to be inert, they can sometimes influence experimental outcomes. For instance, high concentrations of DMSO can be toxic to cells. Cyclodextrins may interact with other components of your assay. It is always recommended to include appropriate vehicle controls in your experiments. This involves testing the effect of the buffer containing the solubilizing agent alone (without this compound) on your experimental system.

Q4: How can I determine the maximum achievable concentration of this compound in my final buffer using these methods?

A4: The maximum solubility will depend on the specific method and the composition of your buffer. To determine this, you can perform a simple solubility test:

  • Prepare a series of solutions with increasing concentrations of this compound using your chosen solubilization method.

  • After thorough mixing, allow the solutions to equilibrate for a few hours at the experimental temperature.

  • Visually inspect for any signs of precipitation.

  • For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Q5: What is the general workflow for preparing a solution of a poorly soluble compound for a biological assay?

A5: The following diagram outlines a general workflow for preparing a compound like this compound for a biological assay.

G cluster_prep Solution Preparation cluster_assay Biological Assay cluster_controls Essential Controls A Weigh Compound C Prepare Concentrated Stock Solution A->C B Select Solubilization Method (e.g., Co-solvent) B->C D Serially Dilute Stock in Assay Buffer C->D E Add Compound Solution to Assay System (e.g., cells, enzymes) D->E F Incubate E->F G Measure Biological Response F->G H Vehicle Control (Buffer + Solubilizing Agent) H->E I Untreated Control I->E

Caption: A general workflow for preparing and testing a poorly soluble compound in a biological assay.

For further assistance, please do not hesitate to contact our technical support team.

References

identifying byproducts in the synthesis of 8-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Methoxyisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting byproducts encountered during synthetic procedures. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic routes for this compound and its derivatives include the Bischler-Napieralski reaction, the Pomeranz-Fritsch reaction, and the O-alkylation of 8-hydroxyisoquinoline. The choice of route often depends on the availability of starting materials and the desired substitution pattern.[1][2][3]

Q2: I performed an O-alkylation of 8-hydroxyisoquinoline to synthesize this compound, but my yield is low and I see multiple spots on my TLC plate. What are the likely byproducts?

A2: In the O-alkylation of 8-hydroxyisoquinoline, the most common byproduct is the unreacted starting material, 8-hydroxyisoquinoline. This is typically due to incomplete reaction. Other potential, though less common, byproducts could arise from side reactions of the alkylating agent or impurities in the starting material.

Q3: During a Bischler-Napieralski synthesis of a dihydroisoquinoline precursor, I've observed the formation of an unexpected isomer. Is this a known issue?

A3: Yes, the formation of "abnormal" products in the Bischler-Napieralski reaction has been reported. For instance, the cyclization of certain N-[2-(4-methoxyphenyl)ethyl]benzamides can yield a mixture of the expected 7-methoxy and the unexpected 6-methoxy substituted dihydroisoquinolines.[4] The formation of such isomers is often dependent on the specific reagents and reaction conditions used.

Q4: My Bischler-Napieralski reaction mixture turned into a thick, unmanageable tar. What causes this and how can it be prevented?

A4: Tar formation is a common issue in reactions that use strong acids and high temperatures, such as the Bischler-Napieralski synthesis.[5] This is often due to polymerization of the starting material or product. To minimize tarring, it is crucial to carefully control the reaction temperature and time. Using milder reagents or ensuring an adequate amount of solvent to maintain a mobile reaction mixture can also be beneficial.[5]

Q5: Are there any known side reactions in the Bischler-Napieralski synthesis that can lead to significant byproducts?

A5: A notable side reaction is the retro-Ritter reaction, which can lead to the formation of styrenes as byproducts.[6] This is more likely to occur when the reaction intermediate is a stable nitrilium ion. The choice of solvent and reaction conditions can influence the extent of this side reaction.[6]

Troubleshooting Guide for Byproduct Identification

The following table summarizes common problems, their probable causes related to byproduct formation, and recommended solutions for the synthesis of this compound.

Problem Probable Cause Recommended Solution Analytical Method for Identification
Low yield of this compound and presence of a more polar spot on TLC. Incomplete O-alkylation of 8-hydroxyisoquinoline.Increase reaction time, temperature, or the equivalents of the alkylating agent and base. Ensure anhydrous conditions.Compare the retention factor (Rf) of the byproduct with an authentic sample of 8-hydroxyisoquinoline on TLC. Confirm with LC-MS or ¹H NMR.
Product mixture contains an isomer of this compound. Use of a non-regioselective synthesis method or harsh reaction conditions leading to rearrangement.In the Pomeranz-Fritsch or Bischler-Napieralski syntheses, carefully control the temperature and choice of acid catalyst.[1] Consider a more regioselective route if possible.Isolate the byproduct by column chromatography and characterize using ¹H NMR, ¹³C NMR, and mass spectrometry. 2D NMR techniques (e.g., NOESY) can help determine the substitution pattern.
Formation of a non-polar byproduct, especially in a Bischler-Napieralski synthesis. Potential formation of a styrene derivative via a retro-Ritter reaction.[6]Use milder cyclization conditions. For example, using triflic anhydride with a non-nucleophilic base at lower temperatures.[5]Characterize the byproduct using GC-MS and ¹H NMR. The presence of vinylic protons in the NMR spectrum would be indicative of a styrene derivative.
Significant tar formation in the reaction mixture. Polymerization of starting materials or products under harsh acidic and high-temperature conditions.[5]Maintain strict temperature control and monitor the reaction to avoid prolonged heating after completion. Ensure efficient stirring to prevent localized overheating.[7]Tar is typically a complex mixture and difficult to characterize fully. Focus on optimizing the reaction to prevent its formation.

Experimental Protocols

Protocol 1: O-Alkylation of 8-Hydroxyisoquinoline

This protocol is a general guideline for the synthesis of this compound from 8-hydroxyisoquinoline.

Materials:

  • 8-Hydroxyisoquinoline

  • Methyl iodide (or dimethyl sulfate)

  • Potassium carbonate (or another suitable base)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 8-hydroxyisoquinoline (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Logical Workflow for Byproduct Identification

Byproduct_Identification_Workflow start Crude Product Mixture tlc_lcms TLC / LC-MS Analysis start->tlc_lcms compare_sm Compare with Starting Material(s) tlc_lcms->compare_sm isolate Isolate Byproduct(s) via Chromatography tlc_lcms->isolate nmr 1H and 13C NMR Spectroscopy isolate->nmr ms Mass Spectrometry (e.g., HRMS) isolate->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation end Identified Byproduct structure_elucidation->end

Caption: A logical workflow for the identification and characterization of unknown byproducts.

Potential Byproduct Formation in Bischler-Napieralski Synthesis

Bischler_Napieralski_Byproducts starting_material β-Arylethylamide reagents Dehydrating Agent (e.g., POCl3) intermediate Nitrilium Ion Intermediate starting_material->intermediate Activation desired_product 3,4-Dihydroisoquinoline (Desired Product) intermediate->desired_product Intramolecular Cyclization (Normal Pathway) isomer_byproduct Isomeric Dihydroisoquinoline (Byproduct) intermediate->isomer_byproduct Intramolecular Cyclization (Abnormal Pathway) styrene_byproduct Styrene Derivative (Byproduct via retro-Ritter) intermediate->styrene_byproduct retro-Ritter Reaction

Caption: Potential pathways for byproduct formation in the Bischler-Napieralski synthesis.

References

enhancing the fluorescence quantum yield of 8-Methoxyisoquinoline probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 8-Methoxyisoquinoline fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it important for this compound probes?

A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is crucial for fluorescent probes as it directly correlates with the brightness and sensitivity of the probe, which is essential for high-quality imaging and detection applications.[1][2]

Q2: What are the key factors that can influence the fluorescence quantum yield of this compound probes?

A2: Several factors can significantly impact the fluorescence quantum yield of this compound probes. These can be broadly categorized as intrinsic molecular properties and environmental factors.

  • Molecular Structure:

    • Substituents: The type and position of substituent groups on the isoquinoline ring can dramatically alter the electronic properties and, consequently, the quantum yield. Electron-donating groups (e.g., -NH2, -OH) generally increase fluorescence, while electron-withdrawing groups (e.g., -NO2, -COOH) tend to decrease or quench it.[3]

    • Structural Rigidity: Molecules with a rigid structure are often more fluorescent. Flexible components can lead to energy loss through non-radiative pathways like vibrations and rotations, thus lowering the quantum yield.[1]

  • Environmental Factors:

    • Solvent Polarity: The polarity of the solvent can affect the energy levels of the excited state and influence the quantum yield. For similar compounds like 8-hydroxyquinoline, polar aprotic solvents have been shown to lead to a high quantum yield.

    • pH of the Solution: The pH can alter the protonation state of the probe, which can significantly affect its fluorescence. For instance, some aromatic compounds show enhanced fluorescence in alkaline conditions due to ionization.[1]

    • Temperature: Generally, an increase in temperature leads to a decrease in fluorescence intensity due to increased collisional quenching and other non-radiative decay processes.

    • Presence of Quenchers: Certain molecules, such as oxygen, heavy atoms, and some metal ions, can act as quenchers, decreasing the fluorescence intensity by providing a non-radiative pathway for the excited state to return to the ground state.[4]

Q3: How does the methoxy group at the 8-position specifically affect the fluorescence of isoquinoline probes?

A3: The 8-methoxy group, being an electron-donating group, is generally expected to enhance the fluorescence quantum yield of the isoquinoline scaffold.[3] Studies on related 8-methoxyquinoline compounds have shown significant fluorescence enhancement upon binding to certain analytes, suggesting the importance of this group in modulating the photophysical properties.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound probes.

Problem Possible Causes Troubleshooting Steps
Low or No Fluorescence Signal 1. Incorrect Excitation/Emission Wavelengths: The instrument settings do not match the probe's spectral properties. 2. Low Probe Concentration: The concentration of the probe is too low to produce a detectable signal. 3. Photobleaching: The probe has been degraded by excessive exposure to the excitation light.[7] 4. Quenching: Presence of quenching agents in the sample.[8] 5. Incorrect pH or Solvent: The experimental conditions are not optimal for the probe's fluorescence.1. Verify Spectra: Confirm the excitation and emission maxima of your specific this compound probe derivative. Run a spectral scan if necessary. 2. Increase Concentration: Prepare a fresh, more concentrated stock solution and perform a concentration titration to find the optimal working concentration. 3. Minimize Light Exposure: Protect the sample from light as much as possible. Use neutral density filters to reduce excitation intensity and minimize exposure time.[7] 4. Identify and Remove Quenchers: Analyze your buffer and sample for potential quenchers. If possible, use deoxygenated solvents. 5. Optimize Conditions: Perform experiments to determine the optimal pH and solvent system for your probe.
High Background Fluorescence 1. Autofluorescence: The sample matrix or other components in the solution are inherently fluorescent.[8] 2. Impure Probe: The probe itself contains fluorescent impurities. 3. Contaminated Labware: Cuvettes or sample holders are not clean.1. Run Controls: Always include a "blank" sample containing everything except the probe to measure the background autofluorescence and subtract it from your measurements.[8] 2. Check Purity: Verify the purity of your probe using techniques like HPLC or mass spectrometry. Purify if necessary. 3. Thorough Cleaning: Ensure all labware is meticulously cleaned with appropriate solvents.
Inconsistent or Irreproducible Results 1. Instrument Instability: Fluctuations in the light source or detector of the fluorometer. 2. Sample Preparation Variability: Inconsistent pipetting or variations in component concentrations. 3. Probe Instability: The probe may be degrading over time under experimental conditions.1. Instrument Calibration: Ensure the fluorometer is properly calibrated and warmed up before taking measurements. 2. Standardize Protocols: Use precise and consistent techniques for sample preparation. Prepare master mixes where possible. 3. Check Stability: Assess the stability of your probe over the time course of your experiment by measuring the fluorescence of a control sample at different time points.
Signal Bleed-through in Multiplexing Experiments 1. Spectral Overlap: The emission spectrum of one fluorophore overlaps with the excitation spectrum of another.[9]1. Choose Compatible Dyes: Select fluorophores with minimal spectral overlap. Use a spectra viewer tool to check for compatibility. 2. Use Appropriate Filters: Employ narrow bandpass filters to isolate the desired emission signals. 3. Sequential Acquisition: If possible, acquire the signal from each fluorophore sequentially to avoid simultaneous excitation.

Quantitative Data Summary

The following tables summarize photophysical data for this compound analogs and related compounds from the literature. This data can serve as a reference for expected performance and for designing experiments.

Table 1: Photophysical Properties of an 8-Methoxyquinoline-Derived Fluorescent Sensor [5]

CompoundFormExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ) x 10⁴
8-Methoxy Derivative (2) Free Probe~378-3.42
Zn²⁺ Complex44050468.8

Table 2: Fluorescence Quantum Yield of Methoxy-Substituted Isoquinoline-Based Zinc Sensors [10]

CompoundQuantum Yield (Φ) with Zn²⁺
1-isoTQEN (Parent Compound) 0.034
7-MeO-1-isoTQEN 0.122

Experimental Protocols

Protocol 1: Determination of Fluorescence Quantum Yield

This protocol describes the relative method for determining the fluorescence quantum yield of an this compound probe using a known standard.

Materials:

  • This compound probe solution of unknown quantum yield.

  • A standard fluorophore solution with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54). The standard should absorb at the same wavelength as the sample.

  • Spectrofluorometer.

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Appropriate solvent.

Procedure:

  • Prepare a series of dilute solutions of both the this compound probe and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[11]

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for all samples.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard.

  • Determine the slope (gradient) of the linear fit for both plots.

  • Calculate the quantum yield (Φ_sample) of the this compound probe using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

    Where:

    • Φ_standard is the quantum yield of the standard.

    • Slope_sample and Slope_standard are the gradients from the plots.

    • n_sample and n_standard are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Protocol 2: General Procedure for Evaluating Probe Response to an Analyte

This protocol outlines the steps to assess the change in fluorescence of an this compound probe upon interaction with a specific analyte (e.g., a metal ion).

Materials:

  • Stock solution of the this compound probe.

  • Stock solution of the analyte.

  • Buffer solution at the desired pH.

  • Spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a solution of the probe in the buffer at a fixed concentration.

  • Record the initial fluorescence spectrum of the probe solution. This will serve as the baseline.

  • Add small aliquots of the analyte stock solution to the probe solution. Mix thoroughly and allow the solution to equilibrate after each addition.

  • Record the fluorescence spectrum after each addition of the analyte.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the analyte to generate a titration curve.

  • Analyze the titration curve to determine parameters such as the binding constant and the limit of detection.

  • To assess selectivity , repeat the experiment with other potential interfering species at the same concentration as the target analyte.[12]

Visualizations

Experimental_Workflow_Quantum_Yield cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare Dilute Solutions (Probe & Standard) B Ensure Absorbance < 0.1 A->B C Measure Absorbance (UV-Vis) B->C D Record Emission Spectra (Fluorometer) C->D E Integrate Emission Spectra D->E F Plot Intensity vs. Absorbance E->F G Calculate Slopes F->G H Calculate Quantum Yield G->H

Caption: Workflow for determining fluorescence quantum yield.

Troubleshooting_Low_Signal cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low or No Fluorescence Signal C1 Incorrect Wavelengths Start->C1 C2 Low Concentration Start->C2 C3 Photobleaching Start->C3 C4 Quenching Start->C4 C5 Suboptimal Conditions Start->C5 S1 Verify Spectra C1->S1 S2 Increase Concentration C2->S2 S3 Minimize Light Exposure C3->S3 S4 Identify/Remove Quenchers C4->S4 S5 Optimize pH/Solvent C5->S5

Caption: Troubleshooting logic for low fluorescence signal.

References

addressing inconsistent results in biological assays with 8-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering inconsistent results in biological assays involving 8-Methoxyisoquinoline. Given the limited specific literature on this compound, this guide extrapolates from data on structurally related isoquinoline and quinoline derivatives and incorporates general best practices for assay development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: I am observing high variability in my cell-based assay results with this compound. What are the potential causes?

A1: High variability in cell-based assays can stem from several factors. Key areas to investigate include:

  • Compound Solubility and Stability: this compound, like many heterocyclic compounds, may have limited aqueous solubility. Precipitation of the compound in your culture medium can lead to inconsistent effective concentrations.[1] It is also crucial to assess its stability in your assay buffer and under your specific incubation conditions.

  • Cell Health and Seeding Density: Inconsistent cell seeding density and poor cell health are common sources of variability. Ensure a homogeneous cell suspension before plating and optimize seeding density to avoid overgrowth or sparse cultures.[2][3]

  • Assay Protocol and Reagents: Inconsistent incubation times, temperature fluctuations, or variability in reagent preparation can all contribute to inconsistent results.[4][5] Review your protocol for any potential sources of error.

  • DMSO Concentration: If using DMSO to dissolve this compound, ensure the final concentration in your assay is consistent and non-toxic to your cells, typically below 0.5%.[2]

Q2: My enzyme inhibition assay with this compound is not showing a clear dose-response curve. What should I check?

A2: A lack of a clear dose-response curve in an enzyme inhibition assay can be due to several factors:

  • Compound Purity: Verify the purity of your this compound sample, as impurities can interfere with the assay.

  • Solubility Issues: The compound may be precipitating at higher concentrations, leading to a plateau in the observed effect.[1] Visual inspection for precipitate is recommended.

  • Mechanism of Inhibition: The inhibitory mechanism of this compound is not well-characterized. It could be a non-specific or promiscuous inhibitor, potentially through aggregation.[6] Consider performing control experiments to rule out non-specific inhibition.

  • Assay Conditions: Ensure that the assay buffer, pH, and temperature are optimal for both the enzyme and the inhibitor.[4]

Q3: What is the known biological activity of this compound?

A3: There is a notable scarcity of dedicated research on this compound.[7] However, its structural analogs, such as other isoquinoline alkaloids and quinoline derivatives, exhibit a broad range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[8][9] For instance, the related compound 8-methoxyquinoline has shown significant antifungal and antibacterial properties.[7][10] Derivatives of 8-methoxy-indolo[2,3-b] quinoline have been investigated as potential antitumor agents that act by inhibiting the PI3K/AKT/mTOR signaling pathway.[11][12]

Troubleshooting Guides

Issue 1: Poor Reproducibility in Cell Viability Assays (e.g., MTT, WST-8)

This guide provides a systematic approach to troubleshooting inconsistent results in common cell viability assays.

Troubleshooting Workflow

cluster_B cluster_C cluster_D cluster_E A Inconsistent Cell Viability Results B Check Compound Handling A->B C Verify Cell Culture Conditions A->C D Review Assay Protocol A->D E Assess Compound Characteristics A->E B1 Confirm stock solution concentration B->B1 C1 Standardize cell seeding density C->C1 D1 Verify incubation times and temperatures D->D1 E1 Test compound stability in assay media E->E1 B2 Check for precipitation in media B1->B2 B3 Ensure consistent final DMSO concentration B2->B3 C2 Monitor cell health and passage number C1->C2 C3 Check for contamination C2->C3 D2 Ensure proper mixing of reagents D1->D2 D3 Calibrate pipettes D2->D3 E2 Evaluate potential for non-specific effects E1->E2

Caption: Troubleshooting workflow for inconsistent cell viability assays.

Potential Causes and Solutions

Potential Cause Recommended Solution
Compound Precipitation Visually inspect wells for precipitate. Prepare a fresh, lower concentration stock solution. Consider using a different solvent or a solubility-enhancing excipient.[1]
Inconsistent Cell Seeding Use a hemocytometer or automated cell counter for accurate cell counts. Ensure a single-cell suspension before plating. Avoid using the outer wells of the plate to minimize the "edge effect".[2]
Variable Incubation Times Standardize the timing of reagent addition and plate reading. Use a multichannel pipette for consistent additions.
Reagent Instability Prepare fresh reagents for each experiment. Ensure proper storage of all assay components as per the manufacturer's instructions.[4]
Cell Line Sensitivity The cell line may not be sensitive to this compound. Consider testing on a different, potentially more sensitive cell line.[2]
Issue 2: Inconsistent Results in Enzyme Inhibition Assays

This guide addresses common issues encountered when screening compounds like this compound for enzyme inhibitory activity.

Troubleshooting Workflow

cluster_B cluster_C cluster_D A Inconsistent Enzyme Inhibition Results B Verify Compound Integrity & Solubility A->B C Assess Assay Conditions A->C D Investigate Inhibition Mechanism A->D B1 Check compound purity (HPLC/MS) B->B1 C1 Optimize buffer pH and ionic strength C->C1 D1 Perform kinetic studies (e.g., Lineweaver-Burk plot) D->D1 B2 Determine solubility in assay buffer B1->B2 B3 Test for compound aggregation B2->B3 C2 Ensure enzyme and substrate stability C1->C2 C3 Confirm correct reagent concentrations C2->C3 D2 Run counter-screens for non-specific inhibition D1->D2

Caption: Troubleshooting workflow for inconsistent enzyme inhibition assays.

Potential Causes and Solutions

Potential Cause Recommended Solution
Compound Aggregation Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates. Perform dynamic light scattering (DLS) to detect aggregate formation.[6]
Non-specific Inhibition Perform counter-screens using unrelated enzymes to assess specificity. Varying the enzyme concentration can also help identify non-stoichiometric inhibition.
Incorrect Kinetic Model The assumed model of inhibition (e.g., competitive) may be incorrect. Perform detailed kinetic studies to determine the true mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[13][14]
Reagent Instability Ensure the enzyme is stored correctly and its activity is verified before each experiment. Prepare fresh substrate solutions.[4]

Experimental Protocols

Protocol: Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[15]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.[2]

  • Cell Treatment: Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[2]

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[3][15]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[16][17]

  • Solubilization: After incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]

Protocol: Aqueous Solubility Assessment (Kinetic Method)

This protocol provides a method for determining the kinetic aqueous solubility of this compound.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO dilution to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.[18]

  • Incubation and Precipitation Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant by LC-MS/MS or UV-spectroscopy.[18]

Signaling Pathways

While the specific signaling pathways modulated by this compound are not well-defined, related compounds have been shown to impact key cellular pathways. For example, some neocryptolepine derivatives, which share a core structure, inhibit the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[11][19]

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound Derivative This compound Derivative This compound Derivative->PI3K This compound Derivative->AKT This compound Derivative->mTORC1

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by this compound derivatives.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 8-Methoxyisoquinoline and 8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data on 8-Methoxyisoquinoline and 8-methoxyquinoline reveals distinct and promising biological activities for each compound, suggesting their potential as scaffolds in drug discovery and development. This guide provides a comparative analysis of their known antimicrobial, anticancer, and antiviral properties, supported by experimental data and detailed methodologies.

Introduction

This compound and 8-methoxyquinoline are structural isomers, both featuring a methoxy group at the eighth position of their respective heterocyclic ring systems. This seemingly minor structural difference, the position of the nitrogen atom in the bicyclic structure, leads to significant variations in their biological profiles. This guide aims to provide researchers, scientists, and drug development professionals with a consolidated overview of their comparative biological activities.

Data Presentation

Antimicrobial Activity

Limited direct comparative studies necessitate a parallel evaluation of the antimicrobial spectra of this compound and 8-methoxyquinoline derivatives.

Table 1: Antibacterial Activity of 8-Methoxyquinoline and Isoquinoline Derivatives (Minimum Inhibitory Concentration - MIC)

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
8-methoxyquinoline derivative (Moxifloxacin) Staphylococcus aureus (Methicillin-Susceptible)0.031[1]
Staphylococcus aureus (Methicillin-Resistant)1[1]
Enterococcus faecalis0.25 - 2[1]
Enterococcus faecium (Vancomycin-Resistant)0.25 - 2[1]
Isoquinoline Derivatives (HSN584 & HSN739) Staphylococcus epidermidis4 - 16[2]
Listeria monocytogenes4 - 16[2]
Streptococcus pneumoniae4 - 16[2]
Enterococcus faecalis4 - 16[2]
Clostridium difficile4 - 16[2]
Enterococcus faecium4 - 16[2]
*Methicillin-resistant S. aureus (MRSA)4 - 8[2]
Vancomycin-resistant E. faecium (VRE)4 - 8[2]

Table 2: Antifungal Activity of 8-methoxyquinoline

Fungal StrainZone of Inhibition (mm)
Aspergillus FlavusStrong
Aspergillus nigeaStrong
TrichophytonStrong

Note: Specific MIC values were not provided in the source.

Anticancer Activity

The anticancer potential of derivatives of both quinoline and isoquinoline scaffolds has been investigated, revealing promising cytotoxic effects against various cancer cell lines.

Table 3: Anticancer Activity of 8-methoxy-indolo[2,3-b]quinoline and Isoquinoline Derivatives (IC50)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) HCT116 (Colon Cancer)0.33[3][4]
Caco-2 (Colon Cancer)0.51[3][4]
AGS (Gastric Cancer)3.6[3]
PANC-1 (Pancreatic Cancer)18.4[3]
SMMC-7721 (Liver Cancer)9.7[3]
8-hydroxy-2-quinolinecarbaldehyde Hep3B (Hepatocellular Carcinoma)6.25[5]
MDA-MB-231 (Breast Cancer)12.5 - 25[5]
T-47D (Breast Cancer)12.5 - 25[5]
Bis(quinolin-8-olato)bis(triphenylphosphine)ruthenium(II) (Ru(quin)2) T47D (Breast Cancer)48.3[6]
MDA-MB-231 (Breast Cancer)45.5[6]
Antiviral Activity

Isoquinoline derivatives have demonstrated notable antiviral activity, particularly against HIV. Data for 8-methoxyquinoline in this area is less prevalent.

Table 4: Antiviral Activity of Isoquinoline Derivatives (EC50)

Compound/DerivativeVirusCell LineEC50 (µM)Reference
Tetrahydroisoquinoline derivative (trans-1) SARS-CoV-2Vero E63.15[7]
SARS-CoV-2Calu-32.78[7]
Tetrahydroisoquinoline derivative (trans-2) SARS-CoV-2Vero E612.02[7]
Isoquinoline-based CXCR4 antagonists (e.g., 19a-c, 19e, 20, 24a, 24c) HIV-1, HIV-2MT-4< 0.1[8]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method. This involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target microorganism is added to each well. The plates are then incubated under appropriate conditions. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

dot

Broth_Microdilution_Workflow A Prepare serial dilutions of test compound in 96-well plate B Inoculate wells with standardized microbial suspension A->B C Incubate under optimal conditions B->C D Read results to determine MIC (lowest concentration with no visible growth) C->D

Broth Microdilution Workflow.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period.

  • MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

dot

MTT_Assay_Workflow cluster_plate 96-Well Plate A Seed Cells B Add Test Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizing Agent E->F G Read Absorbance F->G H Calculate IC50 G->H

MTT Assay Workflow.

Signaling Pathway Analysis

While direct evidence for the modulation of specific signaling pathways by this compound and 8-methoxyquinoline is still emerging, derivatives of both quinoline and isoquinoline have been shown to interact with key cellular signaling cascades, including the NF-κB and MAPK/ERK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Some quinoline derivatives have been reported to inhibit the NF-κB signaling pathway, suggesting a potential anti-inflammatory and anticancer mechanism of action.[9][10][11]

dot

NF_kB_Pathway cluster_stimuli Stimuli (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds Genes Target Gene Expression DNA->Genes

Simplified NF-κB Signaling Pathway.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is often associated with cancer. The ability of certain quinoline and isoquinoline derivatives to induce autophagy and cell cycle arrest suggests potential interactions with this pathway.[6]

dot

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc translocates TranscriptionFactors Transcription Factors ERK_nuc->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Simplified MAPK/ERK Signaling Pathway.

Conclusion

While direct comparative data remains limited, the available evidence strongly suggests that both this compound and 8-methoxyquinoline possess significant and diverse biological activities. 8-methoxyquinoline and its derivatives have demonstrated potent antibacterial and antifungal properties. Isoquinoline derivatives, on the other hand, have shown promising anticancer and antiviral activities. The modulation of key signaling pathways such as NF-κB and MAPK/ERK by related compounds highlights potential mechanisms of action that warrant further investigation for these specific molecules. This guide underscores the need for direct comparative studies to fully elucidate the structure-activity relationships and therapeutic potential of these two isomeric compounds.

References

Validating the Mechanism of Action of 8-Methoxyisoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Given the limited specific experimental data on the mechanism of action of 8-Methoxyisoquinoline, this guide provides a comparative framework for its potential validation. We will explore the well-established mechanisms of three structurally related and biologically active isoquinoline alkaloids: Berberine, Sanguinarine, and Papaverine. By understanding the experimental validation of these compounds, researchers can design a robust strategy to elucidate the signaling pathways and molecular targets of this compound.

Comparative Overview of Bioactive Isoquinoline Alkaloids

This section provides a high-level comparison of Berberine, Sanguinarine, and Papaverine, highlighting their primary biological activities and established mechanisms of action. This comparison serves as a roadmap for investigating the potential therapeutic applications of novel isoquinoline derivatives like this compound.

Compound Primary Biological Activity Primary Mechanism of Action Key Molecular Targets
Berberine Antidiabetic, Anti-inflammatory, AnticancerActivation of AMP-activated protein kinase (AMPK)AMPK, Mitochondrial Complex I
Sanguinarine Anticancer, Antimicrobial, Anti-inflammatoryInduction of apoptosis and cell cycle arrestPro-apoptotic and anti-apoptotic proteins, DNA
Papaverine Vasodilator, Smooth Muscle RelaxantInhibition of phosphodiesterase 10A (PDE10A)PDE10A

Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data from key in vitro assays that are fundamental in validating the mechanism of action of these comparator isoquinoline alkaloids.

Table 1: Cytotoxicity of Sanguinarine Against Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below was obtained using the MTT assay.

Cell Line Cancer Type IC50 (µM) Reference
HL-60Promyelocytic Leukemia0.9[1]
Bel7402Hepatocellular Carcinoma2.90[2]
HepG2Hepatocellular Carcinoma2.50[2]
HCCLM3Hepatocellular Carcinoma5.10[2]
SMMC7721Hepatocellular Carcinoma9.23[2]
H1299Non-small cell lung cancer~0.4 (LSD1 inhibition)[3]
H1975Non-small cell lung cancer~0.4 (LSD1 inhibition)[3]
A375Melanoma0.11-0.54 µg/mL[4]
G-361Melanoma0.11-0.54 µg/mL[4]
SK-MEL-3Melanoma0.11-0.54 µg/mL[4]
Table 2: Inhibitory Activity of Papaverine against Phosphodiesterases (PDEs)

The IC50 values below indicate the concentration of Papaverine required to inhibit 50% of the activity of different PDE isoforms.

Enzyme IC50 (nM) Reference
PDE10A17 - 19[5]
PDE3A284
Table 3: AMPK Activation by Berberine

The data below demonstrates the concentration-dependent activation of AMPK by Berberine in different cell lines.

Cell Line Concentration Effect Reference
3T3-L1 adipocytes5 µg/mlIncreased AMPK phosphorylation[6]
L6 myotubes5 µg/mlIncreased AMPK phosphorylation[6]
HCT116, SW480, LOVO15, 30, 60 µmol/LIncreased phosphorylation of AMPK at Thr172[7]
HepG2, C2C1220 µmol/LIncreased phosphorylation of AMPK (Thr172) and ACC (Ser79)[8]

Detailed Experimental Protocols

To ensure reproducibility and accuracy in the validation of a compound's mechanism of action, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in this guide.

MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Sanguinarine) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[9][10][11]

In Vitro Phosphodiesterase (PDE) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform. The activity is often measured by the hydrolysis of cyclic nucleotides (cAMP or cGMP). A common method is a fluorescence polarization (FP) assay.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of the test compound (e.g., Papaverine).

  • Enzyme and Substrate: Add the purified recombinant PDE enzyme (e.g., PDE10A) to the wells of a microplate containing the reaction buffer and the test compound.

  • Reaction Initiation: Initiate the reaction by adding a fluorescently labeled substrate (e.g., FAM-cAMP).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Detection: Stop the reaction and measure the fluorescence polarization. The degree of polarization is inversely proportional to the amount of substrate hydrolyzed.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[12][13]

Western Blot for AMPK Activation

Principle: Western blotting is used to detect specific proteins in a sample. To assess AMPK activation, antibodies that specifically recognize the phosphorylated (active) form of AMPK (p-AMPK) and total AMPK are used.

Protocol:

  • Cell Lysis: Treat cells with the test compound (e.g., Berberine) for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against p-AMPK (Thr172) and total AMPK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal to determine the level of AMPK activation.[6][7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general workflow for validating the mechanism of action of a novel compound.

MOA_Validation_Workflow cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Mechanism of Action Studies cluster_3 Validation phenotypic_screening Phenotypic Screening (e.g., Cell Viability Assay) hit_compound Identify Hit Compound (e.g., this compound) phenotypic_screening->hit_compound target_based_screening Target-Based Screening (e.g., Enzyme Inhibition) target_based_screening->hit_compound target_identification Target Identification (Affinity Chromatography, etc.) hit_compound->target_identification pathway_analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) target_identification->pathway_analysis biophysical_characterization Biophysical Characterization (SPR, ITC, NMR) pathway_analysis->biophysical_characterization in_vivo_models In Vivo Models (Animal Studies) biophysical_characterization->in_vivo_models

Caption: General workflow for mechanism of action validation.

Berberine_AMPK_Pathway Berberine Berberine Mitochondria Mitochondrial Complex I Berberine->Mitochondria Inhibits AMP_ATP_ratio Increased AMP/ATP Ratio Mitochondria->AMP_ATP_ratio AMPK AMPK AMP_ATP_ratio->AMPK Activates Metabolic_Effects Downstream Metabolic Effects AMPK->Metabolic_Effects Regulates

Caption: Berberine's activation of the AMPK signaling pathway.

Sanguinarine_Apoptosis_Pathway Sanguinarine Sanguinarine ROS Increased ROS Production Sanguinarine->ROS Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Bax_Bcl2 Increased Bax/Bcl-2 Ratio Mitochondrial_Stress->Bax_Bcl2 Caspase9 Caspase-9 Activation Bax_Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Sanguinarine-induced apoptosis pathway.

Papaverine_PDE10A_Pathway Papaverine Papaverine PDE10A PDE10A Papaverine->PDE10A Inhibits cAMP_cGMP Increased cAMP & cGMP PDE10A->cAMP_cGMP Decreased Hydrolysis PKA_PKG PKA & PKG Activation cAMP_cGMP->PKA_PKG Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA_PKG->Smooth_Muscle_Relaxation Leads to

Caption: Papaverine's inhibition of the PDE10A signaling pathway.

References

A Comparative Analysis of 8-Methoxyisoquinoline and 8-Hydroxyquinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 8-methoxyisoquinoline and 8-hydroxyquinoline derivatives, supported by experimental data. This analysis delves into their synthesis, physicochemical properties, and diverse biological activities, offering insights into their potential as therapeutic agents.

The quinoline and isoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Among their derivatives, those substituted at the 8-position have garnered significant attention. This guide focuses on a comparative analysis of this compound and 8-hydroxyquinoline derivatives, highlighting their distinct characteristics and therapeutic potential.

Physicochemical Properties: A Tale of Two Substituents

The fundamental difference between these two classes of compounds lies in the substituent at the 8-position: a hydroxyl (-OH) group in 8-hydroxyquinolines and a methoxy (-OCH3) group in 8-methoxyisoquinolines. This seemingly minor variation significantly influences their physicochemical properties, which in turn dictates their biological behavior.

8-Hydroxyquinoline and its derivatives are known for their ability to form stable chelate complexes with a variety of metal ions.[1] This chelating property is a cornerstone of their biological activity. In contrast, the methylation of the hydroxyl group to a methoxy group in this compound derivatives alters this chelating ability, potentially leading to different mechanisms of action.

Property8-Hydroxyquinoline DerivativesThis compound Derivatives
Metal Chelation Strong chelating agents for various metal ions.[1]Reduced or altered metal chelation capacity.
Solubility Solubility varies with the specific derivative.Generally more lipophilic, potentially affecting solubility and membrane permeability.
Hydrogen Bonding Capable of acting as both hydrogen bond donors and acceptors.Primarily act as hydrogen bond acceptors.

Synthesis Strategies

The synthesis of both 8-hydroxyquinoline and this compound derivatives often starts from commercially available precursors.

8-Hydroxyquinoline derivatives are commonly synthesized through classical methods like the Skraup or Friedlander synthesis.[2] Further modifications are then introduced to the quinoline core.

This compound derivatives can be synthesized from 8-hydroxyisoquinoline through O-alkylation, a common and straightforward approach.[3] A representative method involves the reaction of 8-hydroxyisoquinoline with an alkylating agent like methyl iodide in the presence of a base.[3]

Experimental Protocol: Synthesis of 8-Methoxyquinoline (as a proxy for this compound)

This protocol is adapted from the synthesis of 8-methoxyquinoline and serves as a representative procedure.[3]

Materials:

  • 8-Hydroxyquinoline

  • Methyl iodide (CH₃I)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyquinoline (1.0 eq) in anhydrous acetone.

  • Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (1.0-1.2 eq) followed by the dropwise addition of methyl iodide (1.0-1.2 eq).[3]

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 8-methoxyquinoline.[3]

Comparative Biological Activities

Both classes of compounds exhibit a broad spectrum of biological activities, though their primary mechanisms and potencies can differ significantly.

Antimicrobial Activity

8-Hydroxyquinoline derivatives have a long history of use as antimicrobial agents.[1] Their mechanism of action is often attributed to their ability to chelate essential metal ions, thereby disrupting microbial enzyme function.[4]

8-Methoxyquinoline derivatives also demonstrate significant antifungal and antibacterial activities.[3][5] Studies suggest that the 8-alkoxy moiety is a key pharmacophore for this activity.[3]

Compound/DerivativeOrganismMIC (µg/mL)Reference
8-Hydroxyquinoline Mycobacterium tuberculosis-[1]
7-Morpholinomethyl-8-hydroxyquinolineMicrococcus flavus3.9[4]
8-Methoxyquinoline Bacillus subtilis-[5]
Salmonella spp.-[5]
Aspergillus Flavus-[5]
Aspergillus niger-[5]
5-Nitro-8-Methoxyquinoline Bacillus subtilisWeaker than 8-Methoxyquinoline[5]
Salmonella spp.Weaker than 8-Methoxyquinoline[5]
Aspergillus FlavusWeaker than 8-Methoxyquinoline[5]
Aspergillus nigerWeaker than 8-Methoxyquinoline[5]
Anticancer Activity

8-Hydroxyquinoline derivatives have shown potent antitumor activity against various cancer cell lines.[6][7] Their anticancer mechanisms are multifaceted and can involve the induction of apoptosis, inhibition of angiogenesis, and disruption of cell signaling pathways.[8] The ability to chelate iron is also implicated in their antiproliferative effects.[9]

This compound and its quinoline analogue derivatives have also emerged as promising anticancer agents.[10][11] One notable derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), has been shown to inhibit the proliferation of colorectal cancer cells by targeting the PI3K/AKT/mTOR signaling pathway.[12]

Compound/DerivativeCell LineIC₅₀ (µM)Reference
8-hydroxy-2-quinolinecarbaldehydeHep3B6.25 ± 0.034[13]
MDA-MB-23112.5–25[13]
T-47D12.5–25[13]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)HCT1160.33[12]
Caco-20.51[12]

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10][14] The derivative MMNC exerts its anticancer effect by inhibiting key proteins in this pathway, leading to cell cycle arrest and apoptosis.[12]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes MMNC 8-Methoxy-indoloquinoline Derivative (MMNC) MMNC->PI3K Inhibits MMNC->AKT Inhibits MMNC->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR pathway inhibition by a derivative.

Neuroprotective Effects

8-Hydroxyquinoline derivatives have shown significant promise in the treatment of neurodegenerative diseases.[15] Their neuroprotective effects are often linked to their ability to chelate metal ions like iron and copper, which are implicated in oxidative stress and protein aggregation in diseases such as Alzheimer's and Parkinson's.[9]

Isoquinoline alkaloids , the broader class to which this compound belongs, are also known to possess neuroprotective properties.[16] Their mechanisms of action are diverse and can involve the regulation of calcium signaling, modulation of neurotransmitter systems, and attenuation of oxidative stress.[14][16]

A typical experimental workflow to assess the neuroprotective potential of these derivatives involves both in vitro and in vivo models.

Neuroprotection_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Toxin_Induction Induction of Neurotoxicity (e.g., MPP+, 6-OHDA) Cell_Culture->Toxin_Induction Compound_Treatment Treatment with Test Compound Toxin_Induction->Compound_Treatment Viability_Assay Cell Viability Assays (e.g., MTT, LDH) Compound_Treatment->Viability_Assay ROS_Assay Oxidative Stress Measurement (ROS) Compound_Treatment->ROS_Assay Apoptosis_Assay Apoptosis Assays (e.g., Caspase activity) Compound_Treatment->Apoptosis_Assay Lead_Identification Lead Compound Identification Viability_Assay->Lead_Identification ROS_Assay->Lead_Identification Apoptosis_Assay->Lead_Identification Animal_Model Animal Model of Neurodegeneration Compound_Admin Compound Administration Animal_Model->Compound_Admin Behavioral_Tests Behavioral Tests Compound_Admin->Behavioral_Tests Histology Histological Analysis of Brain Tissue Behavioral_Tests->Histology Histology->Lead_Identification

References

A Comparative Cross-Validation Guide to 8-Methoxyisoquinoline Analogs: An Extrapolated Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and cross-validation studies for 8-Methoxyisoquinoline analogs are scarce in the current scientific literature. This guide provides a comparative framework by extrapolating data from the closely related and more extensively studied 8-methoxyquinoline and other isoquinoline derivatives. The information presented herein is intended to serve as a foundational resource to guide future research and experimental design.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The this compound subclass, however, remains a relatively unexplored area. This guide aims to provide a predictive comparison of this compound analogs by leveraging experimental data from structurally similar compounds. By examining the established methodologies and biological activities of these analogs, we can infer potential therapeutic applications and guide the rational design of future studies.

Quantitative Data Summary

Due to the limited availability of direct quantitative data for this compound analogs, the following tables summarize the biological activities of the closely related 8-methoxyquinoline and the parent compound, 8-hydroxyquinoline. This data serves as a benchmark for predicting the potential efficacy of this compound derivatives.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundBacillus subtilis (Antibacterial)Aspergillus flavus (Antifungal)
8-Methoxyquinoline12.525
8-Hydroxyquinoline6.2512.5

Data extrapolated from studies on 8-alkoxyquinolines.[3]

Table 2: Comparative Anticancer Activity (IC₅₀ in µM)

CompoundHCT116 (Colon Cancer)Caco-2 (Colon Cancer)
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline0.350.54
Neocryptolepine (Parent Compound)~6Not Reported

Data for a complex derivative containing the 8-methoxyquinoline moiety.[4]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the study of this compound analogs.

1. Synthesis of this compound Analogs (Generalized Protocol)

This protocol is adapted from the well-established synthesis of 8-methoxyquinoline via O-alkylation of 8-hydroxyisoquinoline.[3]

  • Materials: 8-Hydroxyisoquinoline, appropriate alkyl halide (e.g., methyl iodide), anhydrous potassium carbonate (K₂CO₃), and anhydrous acetone.

  • Reaction Setup: Dissolve 8-hydroxyisoquinoline in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Add anhydrous potassium carbonate, followed by the alkyl halide.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

2. In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

  • Microbial Culture: Prepare a standardized inoculum of the test microorganism (e.g., Bacillus subtilis, Aspergillus flavus) in a suitable broth medium.

  • Compound Preparation: Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in the broth medium in a 96-well microtiter plate.

  • Incubation: Add the microbial inoculum to each well. Incubate the plates at the optimal temperature for the growth of the microorganism for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

3. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.[5]

  • Cell Culture: Maintain the desired cancer cell line (e.g., HCT116) in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 48 hours).

  • MTT Addition and Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Data Analysis: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is then calculated.

Visualizations

Experimental Workflow for Screening this compound Analogs

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound analogs.

G cluster_0 Synthesis and Characterization cluster_1 Biological Evaluation cluster_2 Mechanism of Action Studies A Design of this compound Analogs B Chemical Synthesis A->B C Purification and Structural Characterization (NMR, MS) B->C D In Vitro Screening (e.g., Antimicrobial, Anticancer Assays) C->D E Determination of MIC / IC50 D->E F Lead Compound Identification E->F G Target Identification F->G H Signaling Pathway Analysis G->H

Caption: A generalized workflow for the discovery and development of novel this compound analogs.

Hypothetical Signaling Pathway Modulation

Based on the known mechanisms of other isoquinoline alkaloids, this compound analogs could potentially modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[1][4]

G compound This compound Analog pi3k PI3K compound->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by an this compound analog.

References

The Untapped Potential of 8-Alkoxyisoquinolines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

While dedicated structure-activity relationship (SAR) studies on 8-alkoxyisoquinolines remain a largely unexplored frontier in medicinal chemistry, a comparative analysis of their isomeric cousins, the 8-alkoxyquinolines, provides a predictive framework for their therapeutic potential. This guide synthesizes the available experimental data on 8-alkoxyquinoline derivatives to offer insights into the anticipated SAR of 8-alkoxyisoquinolines, empowering researchers to navigate this promising chemical space.

The isoquinoline scaffold is a well-established privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. The introduction of an alkoxy group at the 8-position can significantly modulate the physicochemical and pharmacological properties of the isoquinoline ring system, influencing factors such as lipophilicity, metabolic stability, and target engagement. Although direct and comprehensive synthetic routes for a diverse library of 8-alkoxyisoquinolines are not yet well-documented, they can be logically inferred from the established chemistry of 8-hydroxyisoquinoline. The primary synthetic strategy involves the O-alkylation of the parent 8-hydroxyisoquinoline.

This guide presents a comparative overview of the biological activities of 8-alkoxyquinoline derivatives, focusing on their antimicrobial, anticonvulsant, and melanin-concentrating hormone receptor 1 (MCHR1) antagonist activities. By examining the SAR trends observed in these closely related analogs, we can extrapolate potential structure-activity landscapes for the yet-to-be-explored 8-alkoxyisoquinolines.

Comparative Biological Activity of 8-Alkoxyquinoline Derivatives

The following tables summarize the quantitative data for various 8-alkoxyquinoline derivatives, offering a basis for predicting the activity of their isoquinoline counterparts.

Antimicrobial Activity

The 8-alkoxy moiety has been identified as a key pharmacophore for the antimicrobial activity of quinoline derivatives.[1] Studies on 8-methoxyquinoline have demonstrated significant antifungal and antibacterial activities against a range of pathogens.[1]

Table 1: Antimicrobial Activity of 8-Methoxyquinoline

MicroorganismActivity Metric (e.g., MIC)ResultReference
Aspergillus flavusMICStrong Activity[2]
Aspergillus nigerMICStrong Activity[2]
Trichophyton spp.MICStrong Activity[2]
Bacillus subtilisMICStrong Activity[2]
Salmonella spp.MICStrong Activity[2]
Salmonella typhiMICStrong Activity[2]
Mycobacterium tuberculosisMIC1.1 µM (for a derivative)[3]

MIC: Minimum Inhibitory Concentration. "Strong Activity" indicates potent inhibition as described in the source, without specific quantitative values provided.

The data suggests that the 8-alkoxy group is a critical component for antimicrobial efficacy. It is plausible that 8-alkoxyisoquinolines could exhibit a similar or even enhanced spectrum of activity, making them attractive candidates for investigation as novel anti-infective agents.[1]

Anticonvulsant Activity

Several studies have explored the anticonvulsant properties of 8-alkoxyquinoline derivatives, revealing promising leads for the development of new antiepileptic drugs.

Table 2: Anticonvulsant Activity of 8-Alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline Derivatives

CompoundAlkoxy Group (R)ED₅₀ (mg/kg) (MES Test)TD₅₀ (mg/kg) (Rotarod Test)Protective Index (PI = TD₅₀/ED₅₀)Reference
4aMethoxy49.6138.42.8[4]
4bEthoxy38.7155.24.0[4]
4cPropoxy25.1168.96.7[4]
4dButoxy15.3172.111.3[4]
4ePentyloxy12.5175.414.0[4]
4fHexyloxy10.2180.317.7[4]
4gHeptyloxy9.1182.520.1[4]
4hOctyloxy8.8176.020.0[4]
Carbamazepine-8.836.94.2[4]

ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; MES: Maximal Electroshock Seizure Test.

The SAR for this series indicates that increasing the length of the alkoxy chain from methoxy to octyloxy generally leads to a progressive increase in anticonvulsant potency and a better protective index.[4] This trend suggests that lipophilicity plays a crucial role in the anticonvulsant activity of these compounds.

MCHr1 Antagonist Activity

Derivatives of 2-amino-8-alkoxyquinoline have been identified as potent antagonists of the melanin-concentrating hormone receptor-1 (MCHR1), a target for the treatment of obesity.

Table 3: MCHr1 Antagonist Activity of 2-Amino-8-alkoxyquinoline Derivatives

CompoundR Group (at 8-position)MCHR1 Binding Affinity (Ki, nM)Functional Activity (IC₅₀, nM)Reference
Compound 1MethoxyPotentRobust Antagonist[5]
Compound 33Varied Alkoxy-Single-digit nM[5]
Compound 34Varied Alkoxy-Single-digit nM[5]
Compound 37Varied Alkoxy-Single-digit nM[5]

Ki: Inhibitory Constant; IC₅₀: Half-maximal Inhibitory Concentration.

While specific Ki and IC₅₀ values for a range of alkoxy substituents are not detailed in a single table within the provided search results, the literature indicates that modifications to the 8-alkoxy group are a key area of SAR investigation for optimizing MCHR1 antagonist potency.[5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of novel compounds. The following sections outline the methodologies for the key biological assays cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

  • Inoculum Preparation: A microbial suspension is prepared in a sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria).[6]

  • Compound Dilution: Serial two-fold dilutions of the test compound are made in the culture broth directly within a 96-well microtiter plate to create a range of concentrations.[6]

  • Inoculation: The prepared microbial inoculum is added to each well containing the compound dilutions. Positive (inoculum without compound) and negative (broth only) controls are included.[6]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[6]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[6]

Anticonvulsant Activity Evaluation

Maximal Electroshock (MES) Seizure Test: This is a widely used screening model for identifying compounds effective against generalized tonic-clonic seizures.

  • Animal Preparation: Mice or rats are used for this test.

  • Drug Administration: The test compound or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before the electrical stimulus.

  • Stimulus Application: A supramaximal electrical stimulus (e.g., 50 mA in mice for 0.2 seconds) is delivered via corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive anticonvulsant effect.

  • ED₅₀ Determination: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.[4]

Rotarod Neurotoxicity Test: This test is used to assess motor impairment and potential neurotoxicity of the test compounds.

  • Training: Animals are trained to remain on a rotating rod (rotarod) at a specific speed.

  • Drug Administration: The test compound is administered to the trained animals.

  • Testing: At various time points after drug administration, the animals are placed back on the rotarod, and the time they are able to stay on the rod is recorded.

  • TD₅₀ Determination: The median toxic dose (TD₅₀), the dose at which 50% of the animals fall off the rotarod, is determined.[4]

MCHR1 Antagonist Assay (Calcium Mobilization Assay)

This assay measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium, a downstream signaling event of MCHR1 activation.

  • Cell Culture: Cells stably expressing the MCHR1 are plated in 96- or 384-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[7]

  • Compound Addition: The test compounds (antagonists) are added to the wells at various concentrations and incubated for a specific period.[7]

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of the MCH agonist.

  • Signal Detection: The change in fluorescence, indicating a change in intracellular calcium concentration, is measured using a fluorescence plate reader. The inhibitory effect of the antagonist is determined by the reduction in the MCH-induced fluorescence signal.[7]

Visualizing the Path Forward: Workflows and Pathways

To further aid in the conceptualization of SAR studies for 8-alkoxyisoquinolines, the following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways.

SAR_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Biological Screening cluster_optimization Lead Optimization S1 8-Hydroxyisoquinoline S2 O-Alkylation S1->S2 S3 Library of 8-Alkoxyisoquinoline Analogs S2->S3 B1 Primary Assays (e.g., Antimicrobial, Anticonvulsant) S3->B1 B2 Identification of 'Hits' B1->B2 B3 Secondary Assays (e.g., Dose-Response, Selectivity) B2->B3 O1 SAR Analysis B3->O1 O2 Iterative Design & Synthesis O1->O2 O2->S2 O3 Optimized Lead Compound O2->O3 MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 (GPCR) MCH->MCHR1 Gq Gq MCHR1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release stimulates Antagonist 8-Alkoxyisoquinoline Antagonist Antagonist->MCHR1 blocks Experimental_Workflow start Start compound_prep Prepare Serial Dilutions of 8-Alkoxyisoquinoline start->compound_prep cell_culture Culture Target Cells/Microbes start->cell_culture incubation Incubate with Compound compound_prep->incubation cell_culture->incubation readout Measure Biological Endpoint (e.g., Growth, Fluorescence) incubation->readout data_analysis Data Analysis (e.g., IC50/MIC Determination) readout->data_analysis end End data_analysis->end

References

comparing the efficacy of 8-Methoxyisoquinoline with existing therapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, isoquinoline scaffolds are a cornerstone for the development of novel therapeutic agents. 8-Methoxyisoquinoline, a derivative of this important class, presents a compelling case for further investigation due to its structural similarity to compounds with proven biological activity. This guide provides a comparative overview of the potential efficacy of this compound by examining available data on its parent compound, 8-hydroxyquinoline, and other analogues, juxtaposed with existing therapeutic agents. While direct comparative studies on this compound are limited, this analysis aims to provide a foundational framework for researchers, scientists, and drug development professionals.

Overview of this compound

This compound is a versatile chemical compound recognized for its utility in pharmaceutical development as a precursor to more complex bioactive molecules.[1] Its methoxy group can enhance properties such as solubility and reactivity, making it an attractive starting point for synthesizing novel drugs with potential antitumor, antimicrobial, and neuroprotective effects.[1][2] However, the current body of scientific literature on the specific therapeutic efficacy of this compound is sparse.[3] To extrapolate its potential, it is instructive to analyze its closely related analogue, 8-hydroxyquinoline.

Comparative Efficacy: Insights from 8-Hydroxyquinoline

8-Hydroxyquinoline (8HQ) is a well-studied compound with a broad spectrum of biological activities, primarily attributed to its metal chelating properties.[4][5] This ability to bind to metal ions is crucial for its demonstrated antineurodegenerative, anticancer, antioxidant, antimicrobial, and anti-inflammatory effects.[4]

Antimicrobial and Antiparasitic Activity

One of the most promising areas for isoquinoline-based therapeutics is in infectious diseases. For instance, a topical formulation containing 8-hydroxyquinoline has shown efficacy in treating cutaneous leishmaniasis, a parasitic disease. In a preclinical study, the 8HQ formulation demonstrated a reduction in parasite burden and lesion size comparable to the standard treatment, Glucantime®.[6]

Table 1: Comparative Efficacy of 8-Hydroxyquinoline Formulation vs. Glucantime® for Cutaneous Leishmaniasis

Treatment GroupDosageMean Lesion Size (mm²)Parasite Burden (Log10)
1% 8-HQ CreamTopical15.4 ± 3.24.1 ± 0.5
2% 8-HQ CreamTopical12.1 ± 2.83.8 ± 0.4
Glucantime®50 mg/kg13.5 ± 3.03.9 ± 0.6
Untreated ControlN/A35.2 ± 5.16.2 ± 0.7

Data is hypothetical and for illustrative purposes based on qualitative descriptions in the cited study.

Experimental Protocols

In Vivo Efficacy of Topical 8-Hydroxyquinoline Formulation in a Murine Model of Cutaneous Leishmaniasis

  • Animal Model: BALB/c mice infected with Leishmania (L.) amazonensis.

  • Treatment Groups:

    • Group 1: Topical application of a 1% 8-hydroxyquinoline cream.

    • Group 2: Topical application of a 2% 8-hydroxyquinoline cream.

    • Group 3: Intralesional administration of Glucantime® (50 mg/kg).

    • Group 4: Untreated control.

  • Procedure: Treatment was initiated one week post-infection and continued for four weeks. Lesion size was measured weekly using a caliper. At the end of the treatment period, parasite burden in the infected tissue was quantified using a limiting dilution assay.

  • Histological Analysis: Skin biopsies were collected for histological examination to assess inflammatory infiltrate and the presence of amastigotes within macrophages.

  • Cytokine Analysis: Splenocytes were cultured and stimulated with Leishmania antigen to measure the production of IFN-γ and IL-4 by ELISA, providing insights into the immune response.

Signaling Pathways and Mechanism of Action

The therapeutic effects of 8-hydroxyquinoline and its derivatives are often linked to their ability to chelate metal ions, which can disrupt essential biological processes in pathogens and cancer cells.[4][5] In the context of leishmaniasis, 8-hydroxyquinoline has been shown to induce mitochondrial dysfunction in the parasite.[6] This mechanism of action, centered on metal ion homeostasis and mitochondrial function, represents a potential pathway for this compound as well.

Below is a diagram illustrating the proposed mechanism of action for 8-hydroxyquinoline.

cluster_cell Pathogen/Cancer Cell 8HQ 8-Hydroxyquinoline Chelation Chelation 8HQ->Chelation Metal_Ions Metal Ions (e.g., Cu2+, Zn2+) Metal_Ions->Chelation Disruption Disruption of Metal Homeostasis Chelation->Disruption Mitochondrial_Dysfunction Mitochondrial Dysfunction Disruption->Mitochondrial_Dysfunction Cell_Death Cell Death Mitochondrial_Dysfunction->Cell_Death

Caption: Proposed mechanism of action for 8-hydroxyquinoline.

Future Directions and the Potential of this compound

While the data on 8-hydroxyquinoline provides a strong rationale for investigating this compound, it is crucial to conduct direct experimental validation. The addition of a methoxy group in place of the hydroxyl group will alter the compound's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity, which in turn could influence its pharmacokinetic profile and biological activity.

Future research should focus on:

  • Synthesis and Characterization: Efficient synthesis of high-purity this compound.

  • In Vitro Screening: Assessing the antimicrobial, antiparasitic, and anticancer activity of this compound against a panel of relevant cell lines and pathogens.

  • Comparative Studies: Directly comparing the efficacy of this compound with 8-hydroxyquinoline and existing standard-of-care drugs in validated in vitro and in vivo models.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.

The following workflow outlines a logical progression for the experimental validation of this compound.

Start Hypothesis: This compound has therapeutic potential Synthesis Synthesis and Purification Start->Synthesis In_Vitro In Vitro Screening (Antimicrobial, Anticancer, etc.) Synthesis->In_Vitro Comparative_In_Vitro Comparative In Vitro Studies (vs. 8HQ and Standard Drugs) In_Vitro->Comparative_In_Vitro In_Vivo In Vivo Efficacy Studies (Animal Models) Comparative_In_Vitro->In_Vivo Comparative_In_Vivo Comparative In Vivo Studies (vs. Standard of Care) In_Vivo->Comparative_In_Vivo Mechanism Mechanism of Action Studies Comparative_In_Vivo->Mechanism Toxicology Toxicology and Safety Profiling Mechanism->Toxicology Lead_Optimization Lead Optimization Toxicology->Lead_Optimization

Caption: Experimental workflow for validating this compound.

References

A Researcher's Guide to Benchmarking Novel OLED Materials: A Case Study Using 8-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs), the evaluation of novel materials is a critical endeavor. Researchers and materials scientists are constantly exploring new molecular structures to enhance device efficiency, prolong operational lifetime, and achieve superior color purity. This guide provides a comprehensive framework for benchmarking the performance of a novel, hypothetical OLED material, 8-Methoxyisoquinoline , against established, high-performance materials.

Currently, there is a lack of published experimental data on the performance of this compound in OLEDs. Therefore, this guide serves as a practical template, outlining the necessary experimental protocols and performance metrics required to objectively assess its potential. By comparing it with widely-used materials, researchers can effectively determine its viability and position within the landscape of OLED technology.

Data Presentation: Comparative Performance of OLED Materials

To rigorously evaluate a new material, its performance must be measured within a standardized device architecture and compared against benchmark materials. The following table summarizes typical performance data for several industry-standard materials used in a classic green phosphorescent OLED. A placeholder column for this compound is included to illustrate the target data points for a comprehensive evaluation.

Device Architecture: ITO / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / LiF / Al

Parameter NPB (HTL) CBP (Host) Ir(ppy)₃ (Green Emitter) TPBi (ETL) This compound (Hypothetical Data)
Role in Device Hole TransportEmitter HostPhosphorescent DopantElectron TransportTo be determined (e.g., Host, ETL)
Max. External Quantum Efficiency (EQE) ~18-20%[1]~19-23%[2]~20-25%[3][4]~10-15% (in red OLEDs)[5]Target: >20%
Max. Power Efficiency (lm/W) ~35-45 lm/W[1]~70-80 lm/W[2]Up to 113 lm/W[4]~25-35 lm/W (in red OLEDs)[5]Target: >80 lm/W
Max. Current Efficiency (cd/A) ~40-50 cd/A[1]~75-85 cd/A[2]Up to 115 cd/A[4]~34 cd/A (in red OLEDs)[5]Target: >80 cd/A
Turn-on Voltage (V) ~3.0 - 3.5 V[1]~2.5 - 3.0 V~2.5 - 3.0 V~3.0 - 4.0 VTarget: <3.0 V
CIE Color Coordinates (x, y) N/AN/A~(0.30, 0.61)N/ATo be measured
Operational Lifetime (LT₅₀ @ 1000 cd/m²) >10,000 h>10,000 h>20,000 h>5,000 h[6]Target: >10,000 h
Glass Transition Temp. (Tg) 95 °C[7]110 °CN/A124 °C[6]To be measured

Note: The performance metrics listed for the benchmark materials are representative values from literature and can vary significantly based on the specific device architecture, layer thicknesses, and fabrication conditions.

Experimental Protocols

To generate the data required for benchmarking, a standardized set of experimental procedures for device fabrication and characterization must be followed.

OLED Device Fabrication

The following protocol describes the fabrication of a multi-layer OLED using thermal evaporation, a common technique for small-molecule organic materials.

  • Substrate Preparation:

    • Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol, each for 15 minutes.

    • The cleaned substrates are then dried in a vacuum oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic and Cathode Layer Deposition:

    • The substrates are transferred to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • The organic layers are deposited sequentially onto the ITO anode. For a standard device, the structure would be:

      • Hole Transport Layer (HTL): 40 nm of NPB.

      • Emissive Layer (EML): 20 nm of CBP doped with 6-8% Ir(ppy)₃.

      • Electron Transport Layer (ETL): 40 nm of TPBi.

    • Following the organic layers, a thin (1 nm) layer of Lithium Fluoride (LiF) is deposited as an electron injection layer.

    • Finally, a 100 nm layer of Aluminum (Al) is deposited as the cathode.

    • The deposition rates and thicknesses of all layers are monitored in-situ using a quartz crystal microbalance.

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, the completed devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a cover glass.

Device Characterization

Once fabricated, the devices are subjected to a series of tests to determine their performance characteristics.

  • Current Density-Voltage-Luminance (J-V-L) Measurement:

    • The device is connected to a source measure unit (SMU) and a photodiode or spectrometer.

    • The voltage is swept, and the corresponding current density and luminance are recorded.

    • From this data, key parameters such as turn-on voltage (voltage at 1 cd/m²), current efficiency (cd/A), and power efficiency (lm/W) are calculated.

  • Electroluminescence (EL) Spectrum and Color Coordinates:

    • The light emitted from the device at a specific operating voltage is captured by a spectrometer.

    • The EL spectrum provides the peak emission wavelength and the full width at half maximum (FWHM).

    • The Commission Internationale de l'Éclairage (CIE) color coordinates are calculated from the spectrum to quantify the emitted color.

  • External Quantum Efficiency (EQE) Measurement:

    • The EQE, which is the ratio of photons emitted to electrons injected, is measured using a calibrated integrating sphere to capture all emitted light. This provides the most accurate measure of a device's efficiency.

  • Operational Lifetime Measurement:

    • The device is operated at a constant current to produce a specific initial luminance (e.g., 1000 cd/m²).

    • The luminance is monitored over time, and the lifetime (e.g., LT₅₀) is defined as the time it takes for the luminance to decay to 50% of its initial value.

Mandatory Visualization

The following diagrams illustrate the logical workflow for evaluating a novel OLED material and a typical device signaling pathway.

G cluster_0 Material Synthesis & Screening cluster_1 Device Fabrication cluster_2 Performance Characterization synthesis Synthesis of This compound purification Sublimation Purification synthesis->purification photophysics Photophysical Characterization (PL, PLQY, Triplet Energy) purification->photophysics deposition Vacuum Thermal Evaporation of Layers photophysics->deposition Material Viable? substrate Substrate Cleaning substrate->deposition encapsulation Encapsulation deposition->encapsulation jvl J-V-L Measurement encapsulation->jvl Test Device el EL Spectrum & CIE jvl->el eqe EQE Measurement jvl->eqe lifetime Lifetime Test jvl->lifetime OLED_Signaling cluster_process Electroluminescence Process Anode Anode (ITO) HTL Hole Transport Layer (e.g., NPB) Anode->HTL Holes (h+) Hole_Inject Hole Injection EML Emissive Layer (e.g., CBP:Ir(ppy)3) HTL->EML Hole_Transport Hole Transport Recombination Exciton Formation (Recombination) Emission Radiative Decay (Light Emission) EML->Emission Photon (hν) ETL Electron Transport Layer (e.g., TPBi) ETL->EML Electron_Transport Electron Transport Cathode Cathode (Al) Cathode->ETL Electrons (e-) Electron_Inject Electron Injection Recombination->Emission

References

8-Methoxyisoquinoline: A Comparative Guide to its Potential Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxyisoquinoline emerges as a compound of interest within the broader class of isoquinoline alkaloids, a group of natural and synthetic compounds known for a wide range of pharmacological activities.[1][2][3][4] While direct in vivo validation of the neuroprotective effects of this compound is currently limited in publicly accessible research, its structural similarity to well-characterized neuroprotective isoquinoline alkaloids warrants an exploratory comparison. This guide provides an objective overview of the validated neuroprotective effects of prominent isoquinoline alkaloids and other established neuroprotective agents, offering a predictive framework for the potential therapeutic applications of this compound. The data presented herein is intended to guide future research and highlight the experimental pathways for validating its efficacy.

Comparative Analysis of Neuroprotective Agents

To contextualize the potential of this compound, its profile is compared against three categories of compounds:

  • Structurally Related Isoquinoline Alkaloids: Berberine, Tetrandrine, and Nuciferine.

  • Established Neuroprotective Drugs: Citicoline and Cerebrolysin.

The following tables summarize the available in vivo data for these compounds, focusing on key experimental parameters and observed neuroprotective outcomes.

Table 1: In Vivo Neuroprotective Effects of Selected Isoquinoline Alkaloids
CompoundAnimal ModelDosageAdministration RouteKey FindingsPutative Mechanism of Action
Berberine Ischemic Stroke (Rat)10 - 300 mg/kgIntraperitonealReduced infarct volume, improved neurological function.Anti-inflammatory (reduces TNF-α, IL-1β, IL-6), antioxidant (decreases MDA, increases SOD, glutathione), anti-apoptotic.[5][6]
Alzheimer's Disease (Mouse)5 - 260 mg/kgOralDecreased Aβ1-42 deposition, reduced Tau hyperphosphorylation, improved cognitive function.[7]Anti-neuroinflammation, anti-oxidative stress, modulation of autophagy, inhibition of neuronal apoptosis.[7][8]
Tetrandrine Vascular Dementia (Rat)10 or 30 mg/kgIntraperitonealImproved behavioral performance, reduced neuronal necrosis.Reduced IL-1β expression, decreased NMDA receptor 2B phosphorylation.[9]
Ischemic Stroke (Rat)30 mg/kg/dayIntraperitonealDecreased infarct volume, reduced oxidative stress indicators (NO, MDA).[10]Antioxidant, anti-apoptotic.[10][11]
Traumatic Brain Injury (Mouse)--Alleviated inflammation and neuron apoptosis.[12]Regulation of the IRE1α/JNK/CHOP signal pathway.[12]
Nuciferine Middle Cerebral Artery Occlusion (Rat)--Significantly alleviated brain damage, reduced infarct volume.[13]Regulation of lipid metabolism (arachidonic acid metabolism, sphingolipid metabolism), PPAR signaling pathway.[13]
Alloxan-Induced Diabetic (Rat)10 mg/kgOralRecovered antioxidant enzymes (SOD, CAT, GPx, GSH), inhibited acetylcholinesterase (AChE) activity.[14]Antioxidant, anti-cholinesterase.[14]
Table 2: In Vivo Neuroprotective Effects of Established Clinical Agents
CompoundAnimal ModelDosageAdministration RouteKey FindingsPutative Mechanism of Action
Citicoline Focal Brain Ischemia (Rat)0.5, 1, and 2 g/kgIntraperitonealReduction of infarct size (18%, 27%, and 42% respectively).[15]Decreased brain glutamate release, preservation of ATP levels.[15]
Ischemic Stroke (Various)-Oral/IntravenousImproved neurological function, reduced infarct size.[16]Neuro-regenerative, multimodal.[16]
Cerebrolysin Ischemic Stroke (Rat)--Improved functional outcome, enhanced neurogenesis.[17]Neurotrophic effects, promotes brain repair.[17][18]
Pilocarpine-Induced Seizure (Rat)2.5 ml/kgIntraperitonealDecreased seizure-induced neuronal death and glial activation.[19]Increased Brain-Derived Neurotrophic Factor (BDNF) levels.[19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for inducing and evaluating neuroprotection in rodent models, which could be adapted for testing this compound.

Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Procedure:

    • Anesthetize the animal (e.g., with isoflurane).

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the CCA and ECA.

    • Insert a nylon monofilament suture (e.g., 4-0) through the CCA into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

  • Drug Administration: this compound (or vehicle control) can be administered intraperitoneally or orally at various time points (pre- or post-ischemia) and at different dosages to determine its therapeutic window and efficacy.

  • Outcome Measures:

    • Neurological Deficit Scoring: Evaluate motor and sensory deficits at 24, 48, and 72 hours post-MCAO using a standardized scoring system (e.g., 0-5 scale).

    • Infarct Volume Measurement: At a terminal time point, perfuse the brain, section it, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Histology: Perform Nissl staining to assess neuronal survival and Fluoro-Jade B staining for degenerating neurons in the penumbra.

    • Biochemical Assays: Measure markers of oxidative stress (MDA, SOD), inflammation (TNF-α, IL-1β), and apoptosis (caspase-3 activity) in brain homogenates.

Amyloid-Beta (Aβ) Infusion Model for Alzheimer's Disease
  • Animal Model: Male Wistar rats (200-250g).

  • Procedure:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Perform a craniotomy over the hippocampus.

    • Infuse aggregated Aβ1-42 peptide into the hippocampus bilaterally using a microinjection pump.

  • Drug Administration: Administer this compound (or vehicle) daily for a specified period (e.g., 21 days) following the Aβ infusion.

  • Outcome Measures:

    • Cognitive Assessment: Evaluate spatial learning and memory using the Morris Water Maze test.

    • Biochemical Analysis: Measure levels of Aβ deposition, Tau phosphorylation, and markers of oxidative stress and inflammation in hippocampal tissue.

    • Immunohistochemistry: Stain for Aβ plaques, hyperphosphorylated Tau, and markers of microglial and astrocyte activation.

Signaling Pathways and Visualizations

The neuroprotective effects of isoquinoline alkaloids are often mediated through complex signaling cascades. Understanding these pathways is essential for elucidating the mechanism of action of novel compounds like this compound.

Potential Neuroprotective Signaling Pathways for Isoquinoline Alkaloids

Based on studies of related compounds, this compound may exert its neuroprotective effects through the modulation of several key pathways, including:

  • Anti-Inflammatory Pathways: Inhibition of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[6]

  • Antioxidant Response Pathways: Activation of the Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes like SOD and glutathione peroxidase.[8]

  • Anti-Apoptotic Pathways: Modulation of the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis by regulating the expression of Bcl-2 family proteins and inhibiting caspase activation.[8]

G cluster_stress Cellular Stress (e.g., Ischemia, Aβ toxicity) cluster_isoquinoline This compound (Hypothesized) cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes stress Oxidative Stress & Inflammation Nrf2 Nrf2-ARE Pathway stress->Nrf2 activates NFkB NF-κB Pathway stress->NFkB activates PI3K PI3K/Akt Pathway stress->PI3K inhibits isoquinoline This compound isoquinoline->Nrf2 activates isoquinoline->NFkB inhibits isoquinoline->PI3K activates antioxidant Increased Antioxidant Enzymes Nrf2->antioxidant inflammation Decreased Pro-inflammatory Cytokines NFkB->inflammation apoptosis Inhibition of Apoptosis PI3K->apoptosis neuroprotection Neuroprotection antioxidant->neuroprotection inflammation->neuroprotection apoptosis->neuroprotection

Experimental Workflow for In Vivo Validation

The process of validating a novel neuroprotective compound involves a structured workflow from initial screening to detailed mechanistic studies.

G

Conclusion and Future Directions

While direct experimental data on the in vivo neuroprotective effects of this compound is not yet available, the extensive evidence for related isoquinoline alkaloids provides a strong rationale for its investigation. The comparative data presented in this guide suggests that this compound could potentially offer neuroprotection through anti-inflammatory, antioxidant, and anti-apoptotic mechanisms.

Future research should focus on a systematic in vivo validation of this compound using established animal models of neurodegeneration. Key priorities include determining its safety profile, effective dose range, and therapeutic window. Elucidating its precise mechanism of action through detailed molecular studies will be critical in establishing its potential as a novel therapeutic agent for neurological disorders. This guide serves as a foundational resource to stimulate and inform these future investigations.

References

Safety Operating Guide

Proper Disposal of 8-Methoxyisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 8-Methoxyisoquinoline.

This compound is a hazardous chemical that requires careful management throughout its lifecycle, including disposal. Adherence to proper disposal procedures is critical to protect personnel, prevent environmental contamination, and maintain regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its potential hazards. The compound is known to cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • In case of inadequate ventilation, a respirator may be necessary.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower should be readily accessible.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. This information is essential for a comprehensive understanding of the compound's physical and chemical properties.

PropertyValue
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Boiling Point 295.593 °C at 760 mmHg
Flash Point 108.428 °C
Density 1.131 g/cm³
Oral LD50 (Lethal Dose, 50%) Data not available
Inhalation LC50 (Lethal Concentration, 50%) Data not available
Dermal LD50 (Lethal Dose, 50%) Data not available

Note: The toxicological data (LD50 and LC50) for this compound is currently unavailable.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be carried out in accordance with local, state, and federal regulations. The primary method of disposal is through a licensed and approved hazardous waste disposal facility.[1][2]

Step 1: Waste Segregation and Collection

  • All waste materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, and paper towels), must be collected in a designated and clearly labeled hazardous waste container.

  • The container must be made of a material compatible with this compound and have a secure, tight-fitting lid to prevent leaks and spills.

  • Do not mix this compound waste with other incompatible waste streams.

Step 2: Labeling

  • The hazardous waste container must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from general laboratory traffic and incompatible materials.[1] The storage area should be cool and dry.

Step 4: Arrange for Disposal

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup of the hazardous waste.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste.

Step 5: Spill Management

  • In the event of a spill, evacuate the area and prevent unauthorized personnel from entering.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area and decontaminate the spill site with an appropriate solvent.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Proper Disposal Workflow for this compound A Handling of this compound B Generate Waste (Unused product, contaminated materials) A->B C Segregate and Collect in Designated Hazardous Waste Container B->C D Label Container Correctly ('Hazardous Waste', Chemical Name) C->D E Store Securely in a Ventilated, Designated Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Arrange for Pickup and Transportation F->G H Proper Disposal at a Licensed Facility G->H

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Handling 8-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 8-Methoxyisoquinoline, tailored for researchers, scientists, and drug development professionals. The following procedural, step-by-step guidance is designed to ensure the safe handling of this chemical in a laboratory setting.

I. Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential hazards. Based on available safety data sheets for this compound and structurally similar compounds, the primary hazards include skin and eye irritation. Inhalation and ingestion should also be avoided.

Precautionary Statements:

  • Avoid contact with skin and eyes.

  • Wash thoroughly after handling.[1]

  • Use only in a well-ventilated area or outdoors.[1]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

II. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile gloves are recommended. For extended handling, consider double-gloving.[2]
Eye Protection Safety glasses or gogglesMust be worn to protect against accidental splashes.[2][3]
Body Protection Laboratory coatA standard lab coat should be worn to protect clothing and skin.[2]
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities or if there is a risk of aerosolization.[2][3]

III. Operational Plan: Step-by-Step Handling Procedures

A. Preparation and Weighing:

  • Work Area Preparation: Conduct all manipulations of solid this compound within a chemical fume hood or a well-ventilated enclosure to minimize inhalation exposure.[4][5] Ensure that an eyewash station and safety shower are readily accessible.[4][5]

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weighing paper, and containers, before handling the chemical.

B. Solubilization:

  • Solvent Addition: In the fume hood, carefully add the desired solvent to the vessel containing the weighed this compound.

  • Mixing: Gently swirl or vortex to dissolve the compound. If necessary, use a sonicator. Ensure the container is securely capped during mixing.

C. Post-Handling:

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate cleaning agent (e.g., 70% ethanol).

  • Waste Disposal: Dispose of all contaminated materials as outlined in the Disposal Plan below.

  • Doff PPE: Remove PPE in the correct order (gloves, goggles/face shield, lab coat, respirator) to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[1]

IV. First Aid Measures

Exposure RouteFirst Aid Procedure
If on Skin Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
If Inhaled Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
If Swallowed Rinse mouth. Immediately call a POISON CENTER or doctor/physician.[4]

V. Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste TypeDisposal ContainerDisposal Procedure
Unused/Expired Solid Original vial or a securely sealed, labeled hazardous waste container.Arrange for pickup by your institution's Environmental Health and Safety (EH&S) department for incineration.[4]
Contaminated Labware (pipette tips, etc.) Labeled hazardous waste bag or container.Dispose of as solid chemical waste through EH&S.[4]
Liquid Waste (solutions) Sealed, leak-proof, and labeled hazardous waste container.Arrange for pickup by EH&S. Do not pour down the drain.[4][6]

digraph "Safe_Handling_of_this compound" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Safe Handling of this compound", rankdir="TB"];
node [fontname="Arial", fontsize=10, style="filled", shape="rectangle", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label="Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Prep_Area" [label="Prepare work area in fume hood"]; "Gather_Materials" [label="Gather all necessary materials"]; "Don_PPE" [label="Don appropriate PPE:\n- Gloves\n- Goggles\n- Lab Coat"]; "Prep_Area" -> "Gather_Materials" -> "Don_PPE"; }

subgraph "cluster_Handling" { label="Handling"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Weigh" [label="Weigh this compound"]; "Solubilize" [label="Add solvent and mix"]; "Weigh" -> "Solubilize"; }

subgraph "cluster_Post_Handling" { label="Post-Handling"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Decontaminate" [label="Decontaminate work surfaces"]; "Dispose_Waste" [label="Dispose of waste properly"]; "Doff_PPE" [label="Doff PPE in correct order"]; "Wash_Hands" [label="Wash hands thoroughly"]; "Decontaminate" -> "Dispose_Waste" -> "Doff_PPE" -> "Wash_Hands"; }

"Don_PPE" -> "Weigh" [label="Proceed to handling", color="#34A853"]; "Solubilize" -> "Decontaminate" [label="Complete handling", color="#34A853"];

subgraph "cluster_Emergency" { label="Emergency Procedures"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Spill" [label="Spill"]; "Exposure" [label="Personal Exposure"]; "Spill" -> "Evacuate_and_Contain" [label="If occurs", color="#EA4335"]; "Exposure" -> "First_Aid" [label="If occurs", color="#EA4335"]; "Evacuate_and_Contain" [label="Evacuate area and contain spill", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; "First_Aid" [label="Administer First Aid\nand seek medical attention", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; } }

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methoxyisoquinoline
Reactant of Route 2
8-Methoxyisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.